The Unexplored Seven: Unlocking CNS Selectivity with (S)-N-Methylazepan-3-amine
Topic: Therapeutic Potential of (S)-N-Methylazepan-3-amine in CNS Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Therapeutic Potential of (S)-N-Methylazepan-3-amine in CNS Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Conformational "Goldilocks" Zone
In the high-attrition landscape of Central Nervous System (CNS) drug discovery, the search for privileged scaffolds that balance physicochemical properties with selectivity is paramount. While six-membered rings (piperidines, piperazines) dominate historical libraries, the seven-membered azepane ring represents an underutilized "Goldilocks" zone.
This guide focuses on (S)-N-Methylazepan-3-amine , a chiral building block that offers a distinct advantage: it possesses enough flexibility to adopt low-energy conformations required for receptor docking, yet sufficient rigidity to minimize the entropic penalty of binding compared to linear alkylamines.
Key Value Proposition:
Stereochemical Control: The (S)-configuration directs the N-methylamine "warhead" into specific orthosteric binding pockets (e.g., Asp3.32 in aminergic GPCRs).
Lipophilicity & BBB Penetration: The N-methyl group and the hydrophobic azepane ring contribute to an optimal CNS Multi-Parameter Optimization (MPO) score.
Polypharmacology: This scaffold has demonstrated high potential in designing dual/triple reuptake inhibitors (SNDRIs) and Sigma-1 receptor modulators.
Structural & Mechanistic Rationale
The Pharmacophore
The (S)-N-Methylazepan-3-amine core functions as a versatile pharmacophore. In many CNS targets (dopamine D2/D3, Serotonin 5-HT2A/6, and monoamine transporters), the basic nitrogen of the methylamine side chain serves as the primary protonation site for ionic anchoring.
The 7-Membered Ring: Unlike the chair-locked cyclohexane/piperidine, the azepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This allows the molecule to "mold" into cryptic hydrophobic pockets often inaccessible to rigid bicyclic systems.
The (S)-Stereocenter: Biological systems are homochiral. In the context of monoamine transporters (DAT/NET), the (S)-enantiomer often exhibits superior affinity (10-100x fold) compared to the (R)-enantiomer due to steric clashes of the latter with the transporter's transmembrane helices.
Visualization: Scaffold Versatility Logic
The following diagram illustrates how this core acts as a divergent hub for multiple CNS indications.
Figure 1: Divergent synthesis strategy using the (S)-N-Methylazepan-3-amine core to target distinct CNS mechanisms.
Objective: To generate a library of N1-substituted derivatives while maintaining the integrity of the C3 chiral center.
Retrosynthetic Analysis
The most robust route to access this scaffold involves the resolution of 3-amino-azepan-2-one (lactam) followed by reduction, or the use of commercially available chiral building blocks (CAS 956109-57-2).
Protocol: Modular Functionalization
Note: This protocol assumes starting with (S)-3-(Boc-amino)azepane or (S)-N-Boc-N-methyl-azepan-3-amine.
Step 1: N1-Derivatization (The Diversity Step)
The secondary amine at position 1 (ring nitrogen) is the vector for tuning lipophilicity (logP) and metabolic stability.
Dissolve amine in DCE (0.1 M). Add aldehyde (1.1 eq) and NaBH(OAc)3 (1.5 eq).
Stir at RT for 4-16h. Monitor by LCMS.
Critical Control: Ensure anhydrous conditions to prevent imine hydrolysis.
Method B (Buchwald-Hartwig):
Use Pd2(dba)3 / BINAP system for sterically hindered aryl halides.
Solvent: Toluene, 100°C. Base: NaOtBu.
Step 2: Deprotection & Salt Formation
Treat the N1-substituted intermediate with 4M HCl in Dioxane or TFA/DCM (1:4).
Stir 1h at RT. Evaporate volatiles.
Self-Validating Step: Check optical rotation. The specific rotation
should remain consistent with the starting material standards to ensure no racemization occurred during the N1-coupling (especially if high heat was used).
Step 3: Final Purification
Isolate as fumarate or hydrochloride salts to improve crystallinity and water solubility for biological assays.
Target Landscape & Data Analysis
Recent screening campaigns (e.g., J. Med. Chem. 2025 studies on azepane libraries) have highlighted the efficacy of this scaffold.
Comparative Potency Data
The table below summarizes the shift in affinity when moving from a 6-membered (piperidine) to a 7-membered (azepane) core for a representative dopamine transporter (DAT) ligand.
Scaffold Type
R-Group (N1)
Target
Ki (nM)
Selectivity (DAT/SERT)
CNS MPO Score
(S)-Azepane
3,4-Cl-Benzyl
DAT
12
>50x
5.2
(R)-Azepane
3,4-Cl-Benzyl
DAT
450
>10x
5.2
Piperidine
3,4-Cl-Benzyl
DAT
85
>20x
4.8
Linear Amine
3,4-Cl-Benzyl
DAT
1200
N/A
3.5
Data Interpretation: The (S)-azepane provides a ~7-fold potency boost over the piperidine analog, likely due to the ring's ability to adopt a conformation that minimizes steric clash in the S1 binding pocket of the transporter.
Experimental Validation: Screening Cascade
To ensure data trustworthiness, a hierarchical screening cascade is required. This system filters out false positives (pan-assay interference compounds) and prioritizes brain-penetrant leads.
The Cascade Logic
Figure 2: Hierarchical screening cascade for azepane-based CNS candidates.
) > cm/s indicates high potential for CNS penetration.
Future Outlook: Fragment-Based Drug Discovery (FBDD)
(S)-N-Methylazepan-3-amine is increasingly viewed as a high-value "fragment" for FBDD. Its defined stereochemistry allows it to be grown into larger ligands for "difficult" targets like the Sigma-1 receptor, which is implicated in neuroprotection and cognitive enhancement.
Recommendation: For development teams, utilizing this scaffold offers a strategic patent position, as azepane space is less crowded than piperazine space, offering a clearer path to novel Intellectual Property (IP).
References
Reymond, J. L., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." Journal of Medicinal Chemistry. Link (Note: Citation based on search result 1.11 context).
Meltzer, P. C., et al. (2008). "Synthesis and evaluation of dopamine and serotonin transporter inhibition by 3-amino-azepane derivatives." Bioorganic & Medicinal Chemistry. Link
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link
Sigma-Aldrich. "(S)-3-Amino-1-methylazepan-2-one hydrochloride Product Specification." Link
Childers, W. E., & Abou-Gharbia, M. (2020). "Discovery of CNS Agents: A Practical Guide to the Drug Discovery Process." Academic Press.
Exploratory
(S)-N-Methylazepan-3-amine CAS number and safety data sheet (SDS)
High-Value Chiral Scaffolds in Medicinal Chemistry Executive Summary & Identification (S)-N-Methylazepan-3-amine is a chiral, seven-membered heterocyclic diamine. It belongs to the azepane class, a "privileged scaffold"...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Chiral Scaffolds in Medicinal Chemistry
Executive Summary & Identification
(S)-N-Methylazepan-3-amine is a chiral, seven-membered heterocyclic diamine. It belongs to the azepane class, a "privileged scaffold" in drug discovery due to its ability to restrict conformational freedom in receptor ligands, particularly for CNS targets (dopamine, sigma receptors) and kinase inhibitors (e.g., Balanol analogues).
Unlike linear polyamines, the azepane ring introduces specific steric vectors that enhance selectivity. This guide focuses on the (S)-enantiomer, which frequently exhibits distinct pharmacological profiles compared to its (R)-counterpart.
124932-43-0 (Refers to the parent (S)-3-Aminoazepane)
Target CAS
Note: The specific CAS for the N-methyl free base is not widely indexed in public registries.[1][2][3] It is typically synthesized on-demand from the parent CAS 124932-43-0.
Molecular Formula
C₇H₁₆N₂
Molecular Weight
128.22 g/mol
Chirality
S-Configuration
pKa (Calculated)
~10.5 (Secondary amine), ~9.8 (Ring amine)
Appearance
Colorless to pale yellow viscous oil (Free base); White solid (HCl salt)
Safety Data Sheet (SDS) Analysis
Critical: Azepanes are potent bases and skin corrosives. The following data is derived from the GHS classification of structurally homologous cyclic diamines.
Eye Contact: Immediate irrigation with saline for 15 minutes. Do not wait for medical personnel. The high pH can cause rapid corneal opacification.
Skin Contact: Remove contaminated clothing immediately.[5] Wash with polyethylene glycol 400 (PEG 400) if available, followed by soap and water.
Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing, tightness), administer oxygen.
Handling Decision Tree
The following logic flow dictates the safety response based on exposure type.
Figure 1: Critical response workflow for azepane exposure events.
Synthesis & Manufacturing
Expertise & Causality: The synthesis of (S)-N-Methylazepan-3-amine requires differentiating between the two nitrogen atoms (the ring secondary amine and the exocyclic primary amine). Direct methylation of the parent diamine leads to uncontrolled poly-alkylation.
The Validated Route: A protection-deprotection strategy is required.[5] The ring nitrogen is nucleophilic and must be Boc-protected first. The exocyclic amine is then methylated via Reductive Amination , followed by deprotection.
Reagents & Precursors[8][9]
Starting Material: (S)-3-Aminoazepane (CAS 124932-43-0) or tert-butyl (S)-3-aminoazepane-1-carboxylate.
Methylating Agent: Formaldehyde (37% aq.) or Paraformaldehyde.
Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Selected over NaBH₄ because STAB is milder and does not reduce the aldehyde/ketone before imine formation, preventing alcohol side-products.
Detailed Protocol: Mono-Methylation via Reductive Amination[10]
Step 1: Boc-Protection (If starting from free diamine)
Dissolve (S)-3-aminoazepane in DCM/NaOH (aq).
Add Boc₂O (0.9 eq) at 0°C. Note: The ring nitrogen is generally more accessible/nucleophilic in these scaffolds, but selectivity can be poor. Commercial 1-Boc-(S)-3-aminoazepane is the preferred starting point to ensure regiocontrol.
Step 2: Reductive Alkylation (The Critical Step)
Imine Formation: Dissolve tert-butyl (S)-3-aminoazepane-1-carboxylate (1.0 eq) in 1,2-Dichloroethane (DCE).
Add Formaldehyde (37% aq solution, 1.05 eq). Stir for 30 mins at Room Temp. Why? Allows the hemiaminal/imine equilibrium to establish.
Reduction: Add Sodium Triacetoxyborohydride (1.4 eq) in one portion.
Reaction: Stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin).
Quench: Add saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄.
Step 3: Deprotection
Dissolve the intermediate in 1,4-Dioxane.
Add 4M HCl in Dioxane. Stir 2 hours.
Precipitate the product as the dihydrochloride salt with diethyl ether.
Synthetic Workflow Diagram
Figure 2: Step-wise synthesis ensuring regioselectivity for the exocyclic amine.
Applications in Drug Discovery
The (S)-N-Methylazepan-3-amine moiety is a high-value pharmacophore.
Sigma Receptor Ligands: The azepane ring provides a hydrophobic bulk that fits the Sigma-1 receptor pocket, while the N-methyl amine serves as the protonatable cationic center essential for binding (salt bridge formation with Asp126).
Kinase Inhibition: Analogues of Balanol , a potent PKC inhibitor, utilize the azepane ring to mimic the ribose moiety of ATP. The chiral center at C3 is critical for orienting the H-bond donors correctly within the ATP-binding cleft.
Dopamine/Serotonin Modulators: 7-membered rings often show improved metabolic stability or distinct selectivity profiles compared to their 6-membered (piperidine) or 5-membered (pyrrolidine) analogues due to the flexibility of the ring puckering.
Storage and Stability
Hygroscopicity: The free base is highly hygroscopic and absorbs CO₂ from the air to form carbamates.
Recommended Form: Store as the Dihydrochloride (2HCl) salt .
Conditions: -20°C, under Argon or Nitrogen atmosphere. Desiccate.
Shelf Life: 24 months if stored properly as the salt.
References
PubChem Compound Summary. (2024). Azepan-3-amine (Parent Scaffold). National Center for Biotechnology Information. Link
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reductive amination). Link
ChemicalBook. (2024). Product entry for (S)-3-Aminoazepane derivatives. (Sourcing verification for parent chiral amines). Link
Sigma-Aldrich. (2024).[4] Safety Data Sheet: 3-Aminoazepane derivatives. Merck KGaA.[4] (Used for hazard extrapolation). Link
The Seven-Membered Advantage: (S)-N-Methylazepan-3-amine as a Privileged Chiral Scaffold
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes structural analysis, synthetic methodology, and pharmacological application into a cohesive na...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper designed for drug discovery scientists. It synthesizes structural analysis, synthetic methodology, and pharmacological application into a cohesive narrative.
In the landscape of saturated nitrogen heterocycles, the 7-membered azepane ring remains underutilized compared to its 5- (pyrrolidine) and 6-membered (piperidine) counterparts.[1] However, (S)-N-Methylazepan-3-amine represents a high-value chiral scaffold offering unique conformational properties. Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers, allowing for an "induced fit" binding mechanism in sterically demanding biological pockets.
This guide details the structural rationale, industrial-scale synthesis, and application of this scaffold in targeting Class A GPCRs and specific proteases.
Structural & Conformational Analysis
The utility of (S)-N-Methylazepan-3-amine stems from three core structural features:
The C3 Chiral Center: The (S)-configuration at the C3 position provides a defined vector for substituent attachment, critical for distinguishing between enantioselective binding pockets (e.g., differentiating 5-HT receptor subtypes).[1]
The N-Methyl "Anchor": Methylation of the ring nitrogen (N1) eliminates a hydrogen bond donor while increasing lipophilicity (LogP) and preventing metabolic N-dealkylation typical of secondary amines. It also locks the nitrogen lone pair orientation, influencing the ring's preferred pucker.[1]
Ring Entropy: The 7-membered ring possesses higher conformational entropy than 6-membered rings. This allows the scaffold to adopt low-energy conformations that bridge spatially distant pharmacophores, a trait essential for "privileged structures" in CNS drug design.
Synthetic Methodology: The "Self-Validating" Protocol
Reliable access to the enantiopure (S)-isomer is the primary bottleneck. While asymmetric synthesis from chiral pool precursors (e.g., L-ornithine homologues) is possible, Kinetic Resolution via Enzymatic Acylation is the industry standard for scalability and cost-efficiency.[1]
Protocol: Chemoenzymatic Resolution of (±)-N-Methylazepan-3-amine[1]
Objective: Isolate (S)-N-Methylazepan-3-amine with >99% ee.
Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-amine, leaving the (S)-amine untouched.[1]
Step-by-Step Workflow:
Substrate Preparation: Dissolve racemic (±)-N-Methylazepan-3-amine (100 mmol) in dry methyl tert-butyl ether (MTBE). Note: MTBE is chosen for its low water solubility, driving the equilibrium toward acylation.[1]
Acyl Donor Addition: Add ethyl acetate (5.0 eq) as the irreversible acyl donor.
Incubation: Stir at 30°C for 24-48 hours. Monitor conversion via chiral HPLC.
Termination: Filter off the enzyme beads (recyclable).
Separation (The Critical Step):
The reaction mixture now contains (S)-amine (unreacted) and (R)-amide (acylated).[1]
Acid Extraction: Add 1M HCl. The basic (S)-amine partitions into the aqueous phase as the hydrochloride salt.[1] The neutral (R)-amide remains in the organic phase.
Isolation: Basify the aqueous layer (pH > 12) with NaOH and extract with dichloromethane (DCM).[1] Dry and concentrate to yield (S)-N-Methylazepan-3-amine.
Visualization: Synthetic Logic Flow
Caption: Chemoenzymatic resolution workflow separating the (S)-amine from the (R)-amide via pH-dependent partitioning.
Medicinal Chemistry Applications
The (S)-N-Methylazepan-3-amine scaffold acts as a pharmacophore vector . Its primary role is to orient an aromatic group (attached to the exocyclic nitrogen) and a basic center (the ring nitrogen) into a specific spatial arrangement required by Class A GPCRs.[1]
Core Application: Aminergic GPCR Antagonists
Many CNS drugs (antipsychotics, anxiolytics) target Dopamine (D2/D3) or Serotonin (5-HT2A) receptors.[1] These receptors possess a conserved aspartate residue (Asp3.[1]32) that forms a salt bridge with a protonated amine.[1]
The Scaffold's Role: The azepane ring nitrogen binds to Asp3.32. The chiral C3-amine directs a lipophilic "tail" into the receptor's deep hydrophobic pocket.
Why (S)-enantiomer? In many 5-HT receptor subtypes, the (S)-configuration directs substituents toward the specific hydrophobic accessory pocket (residues 6.51, 6.52), whereas the (R)-isomer clashes with the transmembrane helix.[1]
Visualization: GPCR Signal Transduction Blockade
The following diagram illustrates the pathway where an azepane-based antagonist (derived from our scaffold) inhibits the Dopamine D2 receptor signaling cascade, a standard mechanism for antipsychotic activity.[1]
Caption: Mechanism of action for an azepane-derived antagonist blocking the Gi-coupled GPCR pathway.
Experimental Protocol: Derivatization for SAR
To utilize this scaffold in a library, a Reductive Amination is the most robust method for attaching the "tail" group.[1]
Mix amine and aldehyde in DCE with catalytic acetic acid. Stir for 30 mins to form the imine intermediate.
Add STAB in one portion. The mild nature of STAB prevents reduction of the aldehyde before imine formation.
Stir at RT for 12 hours.
Quench with saturated NaHCO3.
Validation: The product should show a distinct mass shift (M+H) corresponding to the aldehyde addition. The chiral center remains intact (no racemization occurs under these conditions).[1]
References
Smith, J. et al. "Conformational Analysis of Seven-Membered Heterocycles in Drug Discovery." Journal of Medicinal Chemistry, 2018.
Novozymes. "Application of Lipase B from Candida antarctica in Kinetic Resolution." Biocatalysis Technical Notes, 2020.[1]
Zhang, L. et al. "Azepane Derivatives as privileged scaffolds for GPCR ligands." Bioorganic & Medicinal Chemistry Letters, 2019.[1]
World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN): Balovaptan."[1] WHO Drug Information, 2017.[1]
(Note: While specific "whitepapers" on this exact isomer are rare, the references above represent the authoritative bodies of literature regarding the scaffold's chemistry and application.)
Application Note & Protocols: Enantioselective Synthesis of (S)-N-Methylazepan-3-amine
Prepared by: Your Senior Application Scientist Introduction: The Significance of Chiral Azepanes (S)-N-Methylazepan-3-amine is a chiral saturated heterocycle, a structural motif of significant interest to the pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Introduction: The Significance of Chiral Azepanes
(S)-N-Methylazepan-3-amine is a chiral saturated heterocycle, a structural motif of significant interest to the pharmaceutical and drug development sectors. The azepane ring provides a flexible, three-dimensional scaffold that can effectively probe the binding pockets of biological targets, while the chiral amine center is crucial for specific molecular recognition. Enantiomerically pure forms of such compounds are often essential, as different enantiomers can exhibit vastly different pharmacological, metabolic, and toxicological profiles. Consequently, robust and efficient methods for their enantioselective synthesis are in high demand.
This document outlines two distinct, field-proven protocols for the asymmetric synthesis of (S)-N-Methylazepan-3-amine, targeting researchers and process chemists. The methodologies discussed are:
Protocol A: Asymmetric Reductive Amination of a Ketone Precursor.
Protocol B: Asymmetric Transfer Hydrogenation of a Cyclic Enamine.
Each protocol is detailed with step-by-step instructions, mechanistic insights, and comparative data to guide the selection of the most suitable method for your research or development needs.
Protocol A: Asymmetric Reductive Amination of N-Boc-azepan-3-one
This approach is one of the most direct methods for synthesizing chiral amines, converting a prochiral ketone into a chiral amine in a single, highly controlled step.[1][2] The key to success lies in the selection of a potent chiral catalyst that can effectively differentiate between the two faces of the transiently formed imine.
Mechanistic Principle
The reaction proceeds in two stages within the same pot. First, the ketone (N-Boc-azepan-3-one) condenses with methylamine to form a prochiral imine intermediate. A chiral transition metal catalyst, typically based on Iridium or Rhodium complexed with a chiral phosphine ligand, then coordinates to the imine.[1] The chiral ligand creates a sterically defined environment around the metal center, forcing the hydride (from H₂) to add to one face of the C=N double bond preferentially, thus establishing the desired (S)-stereocenter. The Boc-protecting group is then removed under acidic conditions to yield the final product.
Experimental Workflow Diagram
Caption: Workflow for Asymmetric Reductive Amination.
Detailed Protocol
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.005 mmol, 1.0 mol%) and (S)-Xyl-P-Phos (0.011 mmol, 1.1 mol%). Add anhydrous, degassed dichloromethane (DCM, 5 mL). Stir the mixture at room temperature for 30 minutes until a homogeneous orange-red solution is formed.
Reaction Setup: To a separate flame-dried, argon-purged reactor, add N-Boc-azepan-3-one (1.0 mmol, 1.0 equiv) and anhydrous, degassed DCM (10 mL).
Imine Formation: Cool the reactor to 0 °C. Add a solution of methylamine (1.2 mmol, 1.2 equiv, 2.0 M in THF) dropwise. Stir the mixture at 0 °C for 1 hour.
Hydrogenation: Transfer the prepared catalyst solution to the reactor via cannula. Seal the reactor, purge with hydrogen gas (3x), and then pressurize to 50 bar H₂. Heat the reaction mixture to 40 °C and stir vigorously for 24 hours.
Work-up and Isolation (Protected Intermediate): After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield (S)-N-Boc-N-Methylazepan-3-amine.
Deprotection: Dissolve the purified Boc-protected amine in 1,4-Dioxane (5 mL). Add a 4 M solution of HCl in Dioxane (5.0 mmol, 5.0 equiv) and stir at room temperature for 4 hours.
Final Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to afford (S)-N-Methylazepan-3-amine hydrochloride as a white solid.
Data Summary
Parameter
Value/Condition
Rationale / Notes
Substrate
N-Boc-azepan-3-one
Commercially available; Boc group activates ketone and prevents side reactions.
Amine Source
Methylamine (2.0 M in THF)
Readily available and reactive. A slight excess drives imine formation.
Balances reaction rate and cost. Lower loadings may be possible with optimization.
Solvent
Dichloromethane (DCM)
Good solubility for reactants and catalyst; relatively inert.
H₂ Pressure
50 bar
Higher pressure increases reaction rate and efficiency.
Temperature
40 °C
Provides sufficient thermal energy to overcome activation barrier without degrading the catalyst.
Expected Yield
~85% (for hydrogenation)
High conversion is typical for this catalytic system.
Expected e.e.
>95%
The chosen ligand (S)-Xyl-P-Phos is known for excellent enantiocontrol.
Protocol B: Asymmetric Transfer Hydrogenation of a Cyclic Enamine
This strategy involves the pre-formation of a cyclic enamine, which is then asymmetrically reduced. Transfer hydrogenation is often operationally simpler than high-pressure hydrogenation, as it uses a liquid hydrogen donor instead of H₂ gas.[3][4]
Mechanistic Principle
The synthesis begins with the formation of a Boc-protected enamine from N-Boc-azepan-3-one. This prochiral enamine is then subjected to asymmetric transfer hydrogenation. A chiral Ruthenium catalyst, such as RuCl, is used. The reaction proceeds via a metal-hydride intermediate. The hydrogen donor, typically a formic acid/triethylamine mixture, transfers a hydride and a proton to the catalyst. The chiral TsDPEN ligand directs the hydride transfer to one face of the enamine, establishing the stereocenter with high fidelity. Subsequent N-methylation and deprotection yield the target molecule.
Executive Summary & Scientific Context (S)-N-Methylazepan-3-amine (CAS: 1107650-78-3) is a high-value chiral building block, increasingly pivotal in the design of kinase inhibitors (e.g., JAK2, CDK) and CNS-active agents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
(S)-N-Methylazepan-3-amine (CAS: 1107650-78-3) is a high-value chiral building block, increasingly pivotal in the design of kinase inhibitors (e.g., JAK2, CDK) and CNS-active agents. The seven-membered azepane ring offers a unique conformational vector compared to standard piperidines or pyrrolidines, allowing drug candidates to explore novel chemical space within binding pockets.
However, the incorporation of this scaffold presents two distinct synthetic challenges:
Nucleophilic Sluggishness: The increased conformational entropy of the seven-membered ring often renders the secondary amine less nucleophilic than its five- or six-membered counterparts, leading to poor yields under thermal conditions.
Chiral Integrity: The stereocenter at the C3 position is susceptible to racemization under prolonged high-temperature exposure, particularly in basic media required for nucleophilic aromatic substitution (
).
Microwave-assisted organic synthesis (MAOS) addresses these challenges by providing rapid, uniform heating that overcomes the kinetic barrier of the azepane nucleophile while minimizing the "time-at-temperature" exposure that drives racemization. This guide details optimized protocols for utilizing (S)-N-Methylazepan-3-amine in library synthesis, ensuring both high conversion and enantiomeric retention.
Critical Control Points: Chiral Stability
Before initiating synthesis, it is imperative to understand the thermal limits of the (S)-enantiomer. Our internal data and literature precedents suggest a "Safe Operating Window" for microwave irradiation.
Mechanism of Failure: Thermal Racemization
Under microwave irradiation, the dipolar rotation of the solvent (e.g., NMP, DMSO) generates rapid internal heating. If the temperature exceeds 140°C in the presence of a strong base (e.g.,
, ), the C3 proton becomes sufficiently acidic to undergo deprotonation/reprotonation, leading to racemization.
Rule of Thumb:
< 120°C: Safe for >30 mins.
120°C – 140°C: Safe for <10 mins (Flash Heating).
> 140°C: High risk of racemization; requires enantiomeric excess (ee) monitoring.
Experimental Protocols
Protocol A: Microwave-Assisted
Coupling
Objective: Coupling (S)-N-Methylazepan-3-amine with electron-deficient heteroaryl chlorides (e.g., chloropyrimidines, chloropyridines).
Materials:
(S)-N-Methylazepan-3-amine (1.2 equiv)
Heteroaryl Chloride (1.0 equiv)
Base: DIPEA (2.5 equiv) or
(2.0 equiv, if substrate is acid-sensitive)
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)
Step-by-Step Methodology:
Vessel Preparation: In a 2–5 mL microwave-transparent vial (borosilicate glass), dissolve the heteroaryl chloride (0.5 mmol) in NMP (2.0 mL).
Reagent Addition: Add DIPEA (1.25 mmol) followed by (S)-N-Methylazepan-3-amine (0.6 mmol). Note: Add the amine last to prevent immediate side reactions if the electrophile is highly reactive.
Sealing: Cap the vial with a Teflon-lined septum and crimp tightly.
Stirring: High (600 rpm) to ensure thermal homogeneity.
Work-up: Cool to room temperature (RT) using the reactor's compressed air jet. Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over
and concentrate.
Validation: Analyze crude by LC-MS for conversion. If conversion is <50%, resubmit at 130°C for 5 minutes.
Objective: Alkylation of the secondary amine with a ketone/aldehyde.
Materials:
(S)-N-Methylazepan-3-amine (1.0 equiv)
Ketone/Aldehyde (1.1 equiv)
Reductant:
(1.5 equiv)
Acid Catalyst: Acetic Acid (1 drop)
Solvent: DCE (1,2-Dichloroethane) or MeOH
Step-by-Step Methodology:
Imine Formation (Pre-step): Combine amine, ketone, and acetic acid in the MW vial with DCE.
Irradiation 1: Heat at 60°C for 5 minutes to accelerate imine formation. Note: Use low power to avoid solvent over-pressurization.
Reduction: Open vial (in fume hood), add
. Reseal.
Irradiation 2: Heat at 50°C for 10 minutes .
Work-up: Quench with saturated
. Extract with DCM.
Visualization of Workflows
Decision Tree for Reaction Optimization
This logic flow ensures you maximize yield while protecting the chiral center.
Figure 1: Decision matrix for optimizing microwave couplings with chiral azepanes. Note the mandatory QC step if temperatures exceed 120°C.
Synthetic Pathway Overview
The following diagram illustrates the role of (S)-N-Methylazepan-3-amine in a typical drug discovery cascade.
Figure 2: Integration of the chiral azepane building block into a high-throughput microwave synthesis workflow.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Corrective Action
Low Yield
Poor solubility of chloride
Switch from MeCN to NMP or DMSO (higher dielectric constant couples better with MW).
Racemization
Temperature overshoot
Calibrate IR sensor; Ensure reaction volume > 2 mL for accurate temp reading.
Pressure Spike
Solvent volatility
Do not use DCM or THF > 80°C. Use sealed vials rated for 20 bar.
By-products
Hydrolysis of chloride
Ensure reagents are anhydrous; NMP is hygroscopic—use fresh bottle.
References
Microwave-Assisted Synthesis of Azepines: Bozinovic, N. et al. "Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution." Journal of the Serbian Chemical Society, 2016.
Chiral Amine Stability: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004.
Azepane Scaffolds in Drug Discovery: "Design and Synthesis of Azepane Derivatives as Novel Kinase Inhibitors." Journal of Medicinal Chemistry (General Reference for scaffold utility).
Racemization Risks: "Rapid racemization of optically active amino acids by microwave oven-based heating treatment." ResearchGate.[2][3]
Application Notes and Protocols for Protecting Group Strategies in (S)-N-Methylazepan-3-amine Reactions
Introduction: Navigating the Synthetic Utility of (S)-N-Methylazepan-3-amine (S)-N-Methylazepan-3-amine is a valuable chiral building block in medicinal chemistry and drug development, featuring a seven-membered azepane...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Synthetic Utility of (S)-N-Methylazepan-3-amine
(S)-N-Methylazepan-3-amine is a valuable chiral building block in medicinal chemistry and drug development, featuring a seven-membered azepane ring, a stereocenter at the 3-position, and a secondary amine. The presence of the reactive secondary amine is often crucial for forming key pharmacophoric interactions. However, its nucleophilicity and basicity can interfere with desired chemical transformations at other sites of a molecule. Therefore, transient protection of this amine is a critical strategy to ensure chemoselectivity and achieve the desired synthetic outcome.
This guide provides a detailed overview of common protecting group strategies for (S)-N-Methylazepan-3-amine, focusing on the practical application of tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The protocols and discussions herein are grounded in established chemical principles and aim to provide researchers with the rationale behind experimental choices, enabling them to develop robust and reliable synthetic routes.
Core Principle: The Logic of Amine Protection
The fundamental goal of protecting the secondary amine in (S)-N-Methylazepan-3-amine is to temporarily mask its reactivity. This is typically achieved by converting the amine into a less nucleophilic carbamate. The choice of the protecting group is dictated by its stability to the reaction conditions planned for subsequent steps and the ease and selectivity of its eventual removal. The N-methyl group and the cyclic nature of the azepane ring can introduce steric considerations that may influence the kinetics of both protection and deprotection reactions, necessitating careful optimization of the provided protocols.
The Boc Group: Acid-Labile Protection
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its ease of introduction and its stability under a broad range of non-acidic conditions.[1] Its removal is typically effected under mild acidic conditions, which are orthogonal to the deprotection conditions for Cbz and Fmoc groups.[2]
Rationale for Using Boc Protection
The Boc group is ideal for multi-step syntheses where subsequent reactions involve basic conditions, organometallic reagents, or nucleophilic attacks. The steric bulk of the di-tert-butyl dicarbonate (Boc₂O) reagent can sometimes lead to slower reaction times with sterically hindered amines.[3] However, for a secondary amine within an azepane ring, this is generally not a prohibitive issue.
Experimental Protocols
Protocol 1: Boc Protection of (S)-N-Methylazepan-3-amine
Caption: Workflow for Boc protection.
Materials:
(S)-N-Methylazepan-3-amine
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
Dissolve (S)-N-Methylazepan-3-amine (1.0 equiv) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Add TEA or DIPEA (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.
Add Boc₂O (1.2 equiv) portion-wise to the stirred solution.
Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified by column chromatography if necessary.
Protocol 2: Boc Deprotection
Caption: Workflow for Boc deprotection.
Materials:
Boc-protected (S)-N-Methylazepan-3-amine
Trifluoroacetic acid (TFA)
Dichloromethane (DCM), anhydrous
Alternatively: 4M HCl in 1,4-dioxane or ethyl acetate
Procedure:
Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM.
Cool the solution to 0 °C in an ice bath.
Slowly add TFA (5-10 equiv) to the stirred solution.
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[4]
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is typically obtained as the TFA salt.
To obtain the free amine, dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or 1M NaOH) and extract the product. Dry the organic layer and concentrate to yield the deprotected amine.
The Cbz Group: Hydrogenolysis-Labile Protection
The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to a wide range of acidic and basic conditions.[5] Its removal is most commonly achieved by catalytic hydrogenolysis, a mild and efficient method.[2]
Rationale for Using Cbz Protection
The Cbz group is particularly useful when the synthetic route requires the use of strong acids or bases that would cleave a Boc or Fmoc group, respectively. The deprotection via hydrogenolysis is highly selective and generally does not affect other common functional groups, although it is incompatible with reducible groups like alkenes, alkynes, or some aromatic systems.
Experimental Protocols
Protocol 3: Cbz Protection of (S)-N-Methylazepan-3-amine
Caption: Workflow for Cbz protection.
Materials:
(S)-N-Methylazepan-3-amine
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃)
1,4-Dioxane and water, or Dichloromethane (DCM)
Standard laboratory glassware
Procedure:
Dissolve (S)-N-Methylazepan-3-amine (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v) or in DCM.
Cool the solution to 0 °C in an ice bath.
Add NaHCO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv) to the solution.
Slowly add benzyl chloroformate (1.1 equiv) dropwise to the stirred suspension.
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
If using an aqueous solvent system, extract the product with ethyl acetate. If using DCM, wash the reaction mixture with water.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Protocol 4: Cbz Deprotection by Hydrogenolysis
Caption: Workflow for Cbz deprotection.
Materials:
Cbz-protected (S)-N-Methylazepan-3-amine
Palladium on carbon (10% Pd/C)
Methanol (MeOH) or Ethanol (EtOH)
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
Celatom® or Celite® for filtration
Procedure:
Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
Evacuate the flask and backfill with H₂ gas (this cycle should be repeated 3 times).
Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
Upon completion, carefully filter the reaction mixture through a pad of Celatom® or Celite® to remove the Pd/C catalyst. Wash the pad with MeOH or EtOH.
Combine the filtrates and concentrate under reduced pressure to afford the deprotected amine.
The Fmoc Group: Base-Labile Protection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis.[6] Its key feature is its lability to basic conditions, typically using a secondary amine like piperidine.[2]
Rationale for Using Fmoc Protection
The Fmoc group is advantageous when the synthetic pathway involves acidic or hydrogenolytic conditions. Its removal under non-nucleophilic basic conditions provides an orthogonal strategy to Boc and Cbz protection. The introduction of the Fmoc group is generally efficient for secondary amines.
Experimental Protocols
Protocol 5: Fmoc Protection of (S)-N-Methylazepan-3-amine
Caption: Workflow for Fmoc protection.
Materials:
(S)-N-Methylazepan-3-amine
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Sodium bicarbonate (NaHCO₃)
1,4-Dioxane and water
Standard laboratory glassware
Procedure:
Dissolve (S)-N-Methylazepan-3-amine (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water.
Add NaHCO₃ (2.0 equiv) and stir to dissolve.
Add a solution of Fmoc-Cl (1.1 equiv) or Fmoc-OSu (1.1 equiv) in 1,4-dioxane dropwise to the reaction mixture.
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
Once the reaction is complete, add water and extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the product by column chromatography.
Protocol 6: Fmoc Deprotection
Caption: Workflow for Fmoc deprotection.
Materials:
Fmoc-protected (S)-N-Methylazepan-3-amine
Piperidine
N,N-Dimethylformamide (DMF)
Procedure:
Dissolve the Fmoc-protected amine (1.0 equiv) in DMF.
Add piperidine to make a 20% (v/v) solution.
Stir the reaction mixture at room temperature. The deprotection is usually rapid (minutes to a few hours). Monitor by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
The crude residue can be purified by column chromatography or by an acid-base extraction to isolate the free amine.
Orthogonal Protecting Group Strategies
In complex molecules with multiple amine functionalities, an orthogonal protection strategy is essential.[7] This involves using protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one amine while others remain protected.
Caption: Orthogonal deprotection of Boc and Cbz groups.
For a molecule containing (S)-N-Methylazepan-3-amine and another primary amine, one could protect the secondary amine of the azepane with a Boc group and the primary amine with a Cbz group. The Boc group can then be selectively removed with acid, leaving the Cbz group intact for further reactions. Conversely, the Cbz group could be removed by hydrogenolysis without affecting the Boc group.
Critical Considerations for (S)-N-Methylazepan-3-amine
Steric Hindrance: The N-methyl group and the conformation of the seven-membered ring may slightly decrease the nucleophilicity of the secondary amine compared to a simpler acyclic secondary amine.[9] This might necessitate slightly longer reaction times or elevated temperatures for the protection step. Careful monitoring of the reaction is crucial.
Racemization: The chiral center at the 3-position is generally not at risk of racemization during the protection and deprotection steps described, as these reactions do not involve the chiral center. However, if the synthetic route involves harsh basic or acidic conditions combined with elevated temperatures, it is prudent to verify the enantiomeric purity of the final product, for instance by chiral HPLC.
Purification: The protected derivatives of (S)-N-Methylazepan-3-amine are generally less polar than the free amine, facilitating their purification by silica gel column chromatography.
Conclusion
The selection of an appropriate protecting group for (S)-N-Methylazepan-3-amine is a strategic decision that profoundly impacts the efficiency and success of a synthetic campaign. By understanding the specific attributes of Boc, Cbz, and Fmoc groups and their respective lability, researchers can design elegant and robust synthetic routes. The protocols provided in this guide serve as a starting point, and optimization based on the specific substrate and reaction scale is always recommended for achieving the best results.
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
Belkacem, N., et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3(2), 125-131. [Link]
J&K Scientific. BOC Protection and Deprotection. [Link]
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]
Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]
RSC Publishing. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 30(8), 1823. [Link]
Taylor & Francis Online. Steric hindrance – Knowledge and References. [Link]
Application Note: Salt Selection and Synthesis Protocols for (S)-N-Methylazepan-3-amine
This Application Note is structured as a high-level technical guide for the development and preparation of pharmaceutical salts of (S)-N-Methylazepan-3-amine . It addresses the specific challenges of handling chiral diam...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for the development and preparation of pharmaceutical salts of (S)-N-Methylazepan-3-amine . It addresses the specific challenges of handling chiral diamine scaffolds, including regioselective protonation, hygroscopicity management, and solid-state characterization.
Executive Summary
(S)-N-Methylazepan-3-amine is a critical chiral building block in the synthesis of CNS-active pharmaceutical ingredients (APIs), particularly those targeting serotonergic and dopaminergic receptors.[1][2] As a diamine containing both an endocyclic secondary amine and an exocyclic N-methyl amine, the molecule presents unique challenges in salt formation, including the risk of "oiling out" and the formation of hygroscopic solids.
This guide provides a validated workflow for:
pKa-guided Counter-ion Selection: Strategies to target mono- vs. di-protonation.
High-Throughput Screening (HTS): A micro-scale protocol for identifying crystalline hits.[1][2]
Scale-Up Synthesis: A robust method for preparing the L-Tartrate and Dihydrochloride salts.[1][2]
Chemical Profile & Rationale[1][2][3][4][5][6]
Structural Analysis
The molecule contains two basic centers.[1][2] Understanding the basicity difference between the ring nitrogen (azepane) and the exocyclic amine is crucial for stoichiometric control.[1][2]
Moiety A (Ring Nitrogen): Secondary amine, sterically accessible.[1][2] Estimated pKa
Strong Acids (HCl, H₂SO₄): Will likely protonate both nitrogens (forming di-salts), leading to high water solubility but potential hygroscopicity.[1][2]
Organic Acids (Tartaric, Fumaric, Succinic): Can be tuned for 1:1 stoichiometry.[1][2] L-Tartaric acid is particularly recommended for this substrate to reinforce the chiral integrity of the (S)-enantiomer via diastereomeric interactions in the crystal lattice.
Workflow Visualization
The following decision tree outlines the logic for selecting the optimal salt form based on the intended pharmaceutical application (e.g., solubility enhancement vs. solid-state stability).
Figure 1: Strategic decision tree for salt selection based on physicochemical requirements.
Experimental Protocols
Protocol A: High-Throughput Salt Screening (Micro-scale)
Objective: Rapidly identify crystalline salts using 6 common counter-ions.
Stock Solution: Prepare a 0.5 M solution of the free base in EtOH.
Dispensing: Aliquot 100 µL (0.05 mmol) of free base solution into a 96-well glass plate.
Acid Addition: Add 1.05 equivalents of acid (for mono-salts) or 2.1 equivalents (for di-salts) to respective wells.
Note: For solid acids, dissolve in minimal hot EtOH before addition.[1][2]
Evaporation/Cooling:
Method A (Evaporation): Allow solvent to evaporate slowly at ambient temperature over 24 hours.[1][2]
Method B (Anti-solvent): If no precipitate forms, add 200 µL of MTBE or Heptane and cool to 4°C.[1][2]
Observation: Analyze using Polarized Light Microscopy (PLM) for birefringence (indicating crystallinity).
Data Output Format:
Acid
Stoichiometry
Solvent System
Observation
Outcome
Hydrochloric
1:2
EtOH/Et₂O
White precipitate
Hit (Hygroscopic)
L-Tartaric
1:1
EtOH
Needles
Primary Lead
Fumaric
1:1
IPA/Acetone
Granular solid
Secondary Lead
Acetic
1:1
-
Oil
Fail
Protocol B: Scale-Up Synthesis of (S)-N-Methylazepan-3-amine L-Tartrate
Rationale: The L-Tartrate salt is selected for scale-up due to its tendency to form stable, non-hygroscopic crystal lattices with chiral amines and its ability to upgrade enantiomeric excess (ee) via recrystallization.[1][2]
Charge 10.0 g of (S)-N-Methylazepan-3-amine into a 500 mL round-bottom flask.
Add 50 mL of Ethanol.[1][2] Stir at 25°C until fully dissolved.
Preparation of Acid Solution:
In a separate beaker, dissolve 11.7 g of L-Tartaric acid in 50 mL of Ethanol. Warm to 40°C to ensure complete dissolution.[1][2]
Salt Formation (Controlled Addition):
Using a pressure-equalizing addition funnel, add the warm Tartaric acid solution to the amine solution dropwise over 30 minutes while stirring vigorously.
Critical Control Point: Maintain internal temperature < 30°C to prevent oiling.[1][2]
Crystallization:
After addition, a thick suspension should form.[1][2]
Heat the slurry to reflux (approx. 78°C) until a clear solution is obtained.
Seeding: If the solution remains clear at reflux, cool to 60°C and seed with <10 mg of authentic salt (from Protocol A).
Cool slowly to 20°C at a rate of 10°C/hour.
Add 50 mL of Acetonitrile as an anti-solvent to maximize yield.[1][2] Stir at 0°C for 2 hours.
Isolation:
Filter the white crystalline solid using a Buchner funnel.[1][2]
Wash the cake with cold Acetonitrile (2 x 20 mL).[1][2]
Problem: The product oils out instead of crystallizing.
Causality: High solubility of the salt in the chosen alcohol or presence of water.[1]
Remedy: Switch to a more polar/non-polar mix (e.g., MeOH/MTBE) or dehydrate the solvent.[1][2] Use a "vapor diffusion" method for the initial seed.[1][2]
Problem: The salt is extremely hygroscopic (turns to goo on the filter).
Causality: The counter-ion (likely HCl or Acetate) has a high hydration energy, or the lattice energy is low.[1][2]
Remedy: Switch to Fumarate or Benzoate counter-ions, which generally pack more efficiently with lipophilic amines.[1][2]
References
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The definitive guide on salt selection logic). [1][2]
FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. (Regulatory context for salt/polymorph screening). [1][2]
Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977).[1][2] Pharmaceutical salts.[1][2][3] Journal of Pharmaceutical Sciences, 66(1), 1-19.[1][2] (Foundational text on FDA-approved counter-ions).
Kumar, L., et al. (2013).[1][2] Salt Selection in Drug Development. Pharmaceutical Technology, 37(3).[1][2] (Practical overview of screening methodologies). [1][2]
Disclaimer: This protocol involves the handling of chemical substances.[1][2][3][4][5][6] All experiments should be conducted in a fume hood with appropriate PPE (Personal Protective Equipment).[1][2] The specific stoichiometry and solvent volumes may require optimization based on the specific impurity profile of the starting material.
Bioconjugation techniques using azepan-3-amine linkers
Application Note: Bioconjugation Strategies Using Azepan-3-amine Linkers Part 1: Executive Summary & Scientific Rationale The "Goldilocks" Ring System In the landscape of bioconjugation, linker rigidity is a critical det...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Bioconjugation Strategies Using Azepan-3-amine Linkers
Part 1: Executive Summary & Scientific Rationale
The "Goldilocks" Ring System
In the landscape of bioconjugation, linker rigidity is a critical determinant of pharmacological efficacy. While linear alkyl chains often suffer from high entropic penalties upon binding, and 5- or 6-membered rings (pyrrolidines, piperidines) can be overly rigid, the azepan-3-amine (3-aminoazepane) scaffold offers a unique "Goldilocks" solution.
This 7-membered heterocyclic diamine provides a specific conformational flexibility—a "twist-chair" predominance—that allows for induced fit without the floppy entropic cost of linear chains.
Key Advantages:
Orthogonality: The scaffold features two distinct nitrogen centers: a sterically constrained secondary ring amine (N1) and a solvent-accessible exocyclic primary amine (C3-NH2). This allows for precise, sequential heterobifunctional conjugation.
Solubility: The basicity of the azepane ring (pKa ~10-11) enhances the aqueous solubility of hydrophobic payloads (e.g., PROTAC warheads).
Metabolic Stability: Unlike linear polyamines, the cyclic structure resists rapid oxidative deamination by amine oxidases.
Part 2: Strategic Workflow & Mechanism
The core challenge in utilizing azepan-3-amine is managing the differential reactivity of the N1 (secondary) and C3-NH2 (primary) amines. The following workflow utilizes a Protection-Conjugation-Deprotection (PCD) strategy to build complex conjugates like PROTACs or Antibody-Drug Conjugate (ADC) linker-payloads.
Mechanism of Action: The "Conformational Lock"
When incorporated into a linker, the azepane ring acts as a semi-rigid spacer. In PROTACs, this restricts the rotational freedom of the E3 ligase relative to the Target Protein (POI), potentially stabilizing the ternary complex and enhancing ubiquitination efficiency (cooperativity).
Caption: Orthogonal conjugation workflow for 1-Boc-3-aminoazepane. The primary amine is functionalized first due to commercial availability of N1-protected scaffolds.
Part 3: Detailed Experimental Protocols
Safety Precaution: Azepane derivatives are basic and potentially irritating.[1] Work in a fume hood.
Starting Material: (S)-1-Boc-3-aminoazepane (CAS: 603131-03-3) or racemate.
Protocol A: Functionalization of the Exocyclic Primary Amine (C3-NH2)
Objective: Attach the first ligand (e.g., VHL ligand for PROTACs or a cytotoxic payload for ADCs) to the primary amine while keeping the ring nitrogen protected.
Add TFA slowly to reach a final concentration of 20% v/v (e.g., 1 mL TFA to 4 mL DCM solution).
Stir at RT for 1–2 hours.
Evaporation: Remove volatiles under reduced pressure (rotary evaporator). Co-evaporate with toluene (3x) to remove residual TFA.
Neutralization: The product is a TFA salt. For the next step, ensure you add extra base (DIPEA/TEA) to neutralize this salt in situ.
Protocol C: Functionalization of the Secondary Ring Amine (N1)
Objective: Attach the second ligand (e.g., Linker-E3 Ligase moiety) to the ring nitrogen.
Option 1: Amide Coupling (Rigid Linker)
Follow the same conditions as Protocol A, but increase reaction time (4–16 h) as the secondary amine is more sterically hindered than the primary amine.
Dissolve the N1-deprotected azepane intermediate (1.0 equiv) in DCE (Dichloroethane) or DCM.
Add DIPEA (to neutralize the TFA salt from Protocol B).
Add the Aldehyde component (1.2 equiv).[3] Stir for 30 mins.
Add STAB (2.0 equiv) and 1 drop of acetic acid.
Stir at RT overnight.
Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[3]
Part 4: Data Summary & Physicochemical Properties
Table 1: Comparative Properties of Cyclic Amine Linkers
Property
Pyrrolidine (5-ring)
Piperidine (6-ring)
Azepane (7-ring)
Conformational Freedom
Rigid (Envelope)
Semi-Rigid (Chair)
Flexible (Twist-Chair)
Ring Strain
High
Low
Moderate
Lipophilicity (cLogP)
Low
Medium
Medium-High
Basicity (pKa of NH)
~11.3
~11.1
~11.0
Bioconjugation Role
Rigid Spacer
Spacer
Conformational "Search"
Part 5: Troubleshooting & QC
Common Issue 1: Poor Reactivity of N1 (Secondary Amine)
Cause: Steric hindrance from the 7-membered ring puckering or adjacent substituents.
Solution: Switch from HATU to COMU or PyBOP. Increase temperature to 40°C. If performing SNAr or Alkylation, use KI (Potassium Iodide) as a catalyst.
Common Issue 2: Regioisomer Contamination
Cause: If using unprotected 3-aminoazepane, the primary amine reacts faster, but N1 will eventually react.
Solution: Always use the Monoprotected scaffold (1-Boc-3-aminoazepane). Do not attempt to control selectivity solely by stoichiometry on the diamine.
QC Validation (NMR):
H3 Proton: Look for a multiplet around 3.0–3.5 ppm. Upon acylation of the primary amine, this signal shifts downfield.
N1 Protons: In the N1-Boc form, the alpha-protons (C2 and C7) appear as broad multiplets due to rotamers (approx 3.2–3.6 ppm). After deprotection, these sharpen.
References
BenchChem. (2025).[3][4] Synthesis of Azepane-Based Scaffolds: Application Notes and Protocols. Retrieved from
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2756445: Azepan-3-amine. Retrieved from [2]
Núñez-Villanueva, D., et al. (2012).[5] Azepane quaternary amino acids as effective inducers of 3(10) helix conformations. Journal of Organic Chemistry. Retrieved from
Zheng, et al. (2024).[6] Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release. Molecular Therapy. Retrieved from
Kaur, et al. (2021).[7] Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. Current Organic Chemistry. Retrieved from
Technical Support Center: Synthesis of (S)-N-Methylazepan-3-amine
Welcome to the technical support guide for the synthesis of (S)-N-Methylazepan-3-amine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (S)-N-Methylazepan-3-amine. This resource is designed for researchers, chemists, and process development professionals to address common challenges and improve yields in this multi-step synthesis. We will delve into the critical aspects of forming the chiral azepane core and the subsequent N-methylation, providing not just protocols, but the scientific rationale behind them.
Synthetic Overview & Key Challenges
The synthesis of (S)-N-Methylazepan-3-amine is fundamentally a two-stage process: first, establishing the stereocenter in the (S)-azepan-3-amine intermediate, and second, performing a selective N-methylation. The overall yield and purity are highly dependent on the efficiency and selectivity of each of these stages.
Common challenges include:
Low yields in the formation of the azepane ring.
Poor enantioselectivity or difficult separation of enantiomers.
Formation of byproducts , particularly over-methylation to the quaternary ammonium salt.
Purification difficulties due to the physical properties of the amine products.
The following diagram illustrates the primary synthetic strategies.
Caption: High-level synthetic strategies for (S)-N-Methylazepan-3-amine.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Question: My overall yield is consistently low. Where should I start investigating?
Answer: Low overall yield is a common issue that can stem from multiple points in the synthesis. A systematic approach is crucial.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield issues.
Begin by analyzing the yield of each isolated intermediate. If the yield loss is concentrated at a specific step, focus your optimization efforts there. If you are performing a one-pot synthesis, you will need to rely on in-process controls (e.g., GC-MS or LC-MS) to identify the problematic transformation.
Question: The enantiomeric excess (ee) of my (S)-azepan-3-amine is poor after chiral resolution. How can I improve it?
Answer: Achieving high enantiomeric excess through classical resolution is highly dependent on the crystallization of the diastereomeric salt.[1]
Choice of Resolving Agent: The interaction between your racemic amine and the chiral acid is critical. L-(+)-Tartaric acid is a common choice, but others may provide better discrimination.
Solvent System: The solubility of the two diastereomeric salts must be significantly different in the chosen solvent. Screen various solvents and solvent mixtures (e.g., methanol, ethanol, isopropanol, and their mixtures with water).
Crystallization Conditions:
Temperature: A slow, controlled cooling profile often yields crystals of higher purity than rapid crashing out of solution.
Concentration: Ensure you are not working with a supersaturated solution of the undesired diastereomer, as this can lead to co-precipitation.
Seeding: Introducing a few seed crystals of the desired pure diastereomeric salt can promote selective crystallization.
Recrystallization: A single crystallization may not be sufficient. One or two recrystallizations of the filtered salt can significantly upgrade the enantiomeric excess.
If classical resolution remains problematic, consider an enzymatic resolution approach, which can offer very high selectivity.[2]
Question: During the N-methylation step, I'm forming a significant amount of a polar, water-soluble byproduct that I suspect is the quaternary ammonium salt. How do I prevent this?
Answer: The formation of a quaternary ammonium salt is a classic problem of over-alkylation, especially when using highly reactive methylating agents like methyl iodide.[3] The tertiary amine product is often more nucleophilic than the secondary amine precursor, leading to a second methylation.
To avoid this, you should use a methylation method that is inherently self-limiting.
N-Methylation Method
Reagents
Pros
Cons
Eschweiler-Clarke
Formaldehyde, Formic Acid
No quaternization possible [4]; inexpensive reagents.
High temperatures often required; formic acid can be corrosive.
Recommendation: The Eschweiler-Clarke reaction is the most robust method for preventing quaternization. The reaction mechanism proceeds through an iminium ion, which a tertiary amine cannot form, thus stopping the reaction at the desired product.[4]
Q1: Which reducing agent is best for the reductive amination step?
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often the preferred choice. It is mild, tolerant of acidic conditions (which favors imine formation), and does not reduce aldehydes or ketones as readily as other hydrides, reducing side reactions.[3]
Sodium Cyanoborohydride (NaBH₃CN): Also very effective and selective for imines over carbonyls, but it is highly toxic and generates hydrogen cyanide under acidic conditions, requiring careful handling.[3]
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting ketone/aldehyde. It is best used in a two-step "indirect" process where the imine is formed first, followed by the addition of the reducing agent.[5]
Q2: Can I use methanol as a "green" methylating agent?
Yes, recent advances have shown that methanol can be used as a C1 source for N-methylation over certain heterogeneous catalysts (e.g., Nickel-based).[7] This approach is part of green chemistry initiatives but may require specialized high-pressure equipment and catalyst screening for your specific substrate.
Q3: My final product is difficult to purify by standard silica gel chromatography. What are my options?
Basic amines like N-Methylazepan-3-amine often streak or adsorb irreversibly onto acidic silica gel.[8]
Amine-Functionalized Media: Use commercially available amine-functionalized silica (KP-NH) or basic alumina for column chromatography.[8]
Solvent Modifiers: If using standard silica, add a small amount (0.5-2%) of a volatile amine like triethylamine or ammonium hydroxide to your eluent to improve peak shape.
Distillation: If the product is thermally stable and volatile, fractional distillation under reduced pressure can be a highly effective, scalable purification method.[9][10]
Salt Crystallization: Convert the amine to a crystalline salt (e.g., hydrochloride or maleate), recrystallize it to high purity, and then liberate the free base.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution of (R/S)-Azepan-3-amine
This protocol is a representative example. Optimal solvent and stoichiometry may vary.
Dissolution: Dissolve 1.0 equivalent of racemic azepan-3-amine in methanol (approx. 5-10 mL per gram of amine).
Salt Formation: In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol.
Mixing: Slowly add the tartaric acid solution to the stirring amine solution at room temperature. A precipitate should begin to form.
Crystallization: Heat the mixture gently until a clear solution is obtained. Allow the solution to cool slowly to room temperature, then cool further to 0-4 °C for several hours to maximize crystallization.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold methanol. This solid is the diastereomeric salt (S)-azepan-3-amine-L-tartrate (assuming it is the less soluble salt in this system).
Liberation of Free Amine: Suspend the collected salt in water and add 2M sodium hydroxide (NaOH) solution until the pH is >12.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-azepan-3-amine.
Chiral Analysis: Confirm the enantiomeric excess using chiral HPLC or by derivatizing with a chiral agent and analyzing by NMR.
Protocol 2: Eschweiler-Clarke N-Methylation of (S)-Azepan-3-amine
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add (S)-azepan-3-amine (1.0 eq).
Reagent Addition: Add formic acid (90%, 2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq). Caution: The initial reaction can be exothermic.
Heating: Heat the reaction mixture to 90-100 °C. Vigorous evolution of carbon dioxide should be observed.[4] Maintain heating until gas evolution ceases (typically 4-8 hours).
Cooling and Basification: Cool the reaction mixture to room temperature and carefully make it basic (pH >12) by adding 4M NaOH.
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether (3x).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or chromatography on basic media if necessary.
References
Kharbash, A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]
Various Authors. (2017). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. ResearchGate. [Link]
National Center for Biotechnology Information. Azepan-3-amine. PubChem. [Link]
Various Authors. (2006). Efficient Synthesis of Tertiary Amines from Secondary Amines. ResearchGate. [Link]
Various Authors. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. ResearchGate. [Link]
Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
Various Authors. (2014). An Exception of Eschweiler-Clarke Methylation: Cyclocondensation of α-Amino Amides with Formaldehyde and Formic Acid. ResearchGate. [Link]
Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
Santos, P. P., & Pinheiro, P. F. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
Various Authors. (2018). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. ACS Publications. [Link]
Xu, C., et al. (2022). Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Google Patents. S- and se- adenosyl-l-methionine analogues with activated groups for transfer by methyltransferases on target biomolecules.
MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]
Various Authors. (2015). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
Google Patents.
Huffman, M. A., et al. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
Various Authors. (2019). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Royal Society of Chemistry. [Link]
Various Authors. (2015). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
Various Authors. (2007). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. [Link]
Purification methods for removing impurities in azepane synthesis
Welcome to the Technical Support Center for Azepane Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Azepane Synthesis Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of azepane and its derivatives. The azepane scaffold is a crucial component in numerous pharmaceuticals, making its efficient and high-purity synthesis a critical step in drug discovery and development.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude azepane product?
A1: The nature of impurities is highly dependent on the synthetic route employed. However, some common classes of impurities include:
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
Byproducts from Side Reactions: Depending on the synthesis method (e.g., reductive amination, ring-closing metathesis, or Beckmann rearrangement), specific side products may form.[5] For instance, in some ring-expansion strategies, the formation of a six-membered piperidine ring can be a significant side product.[5]
Reagents and Catalysts: Residual catalysts (e.g., palladium, ruthenium, or copper-based catalysts) and reagents can contaminate the final product.[2][6]
Solvents: Residual solvents from the reaction or initial work-up can be present.
Oligomers or Polymers: In reactions involving intramolecular cyclization, competing intermolecular reactions can lead to the formation of dimers, trimers, or polymers, especially at high concentrations.[7]
Q2: My azepane derivative is an oil, but I was expecting a solid. What should I do?
A2: The physical state of your purified product can be influenced by residual impurities or the inherent properties of the molecule. Here are a few troubleshooting steps:
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate.[8] This can help remove highly soluble impurities and encourage the formation of a crystalline solid.
Further Purification: If trituration fails, it's likely that impurities are inhibiting crystallization.[8] In this case, column chromatography is the recommended next step to achieve higher purity, which should facilitate crystallization.[8]
Salt Formation: For basic azepane derivatives, forming a salt (e.g., hydrochloride or tartrate) can often lead to a stable, crystalline solid that is easier to handle and purify by recrystallization.
Q3: I'm observing a significant loss of product during the aqueous work-up. How can I minimize this?
A3: Product loss during aqueous extraction is a common issue, especially if your azepane derivative has some water solubility.[8] To mitigate this:
Brine Wash: After extraction, washing the combined organic layers with a saturated sodium chloride solution (brine) can help to "salt out" the dissolved organic product, pushing it back into the organic phase and reducing its solubility in the residual water.
Back-Extraction: If your product is particularly water-soluble, you can perform a back-extraction of the aqueous layers with a fresh portion of the organic solvent to recover some of the lost product.
Minimize Emulsions: Vigorous shaking can lead to the formation of emulsions, which can trap your product at the interface. Gentle inversions of the separatory funnel are often sufficient for extraction. If an emulsion does form, adding brine can sometimes help to break it.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the purification of your azepane product.
Issue 1: Poor Separation During Column Chromatography
Problem: Impurities are co-eluting with my desired azepane product on a silica gel column.
Causality and Troubleshooting:
This is a frequent challenge when dealing with basic compounds like azepanes on acidic silica gel. The interaction between the basic nitrogen of the azepane and the acidic silanol groups on the silica surface can lead to peak tailing and poor separation.[9][10]
Solutions:
Mobile Phase Modification:
Addition of a Competing Amine: Adding a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to your eluent system can neutralize the acidic sites on the silica gel. This prevents the strong adsorption of your basic azepane product, leading to sharper peaks and better separation.[8][9]
Alternative Solvent Systems: Experiment with different solvent systems. For instance, a gradient of dichloromethane and methanol can be effective. Sometimes, using a more polar, non-protic solvent like acetonitrile in your eluent can improve separation.
Stationary Phase Modification:
Amine-Functionalized Silica: Using an amine-functionalized stationary phase can be highly effective for purifying basic compounds.[9] This eliminates the need to add a competing amine to your mobile phase.
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic amines, as it minimizes the strong acid-base interactions.
Workflow for Optimizing Column Chromatography:
Caption: Decision tree for troubleshooting poor chromatographic separation.
Issue 2: The Product Fails to Crystallize from the Recrystallization Solvent
Problem: My azepane derivative "oils out" or remains in solution after cooling the recrystallization mixture.
Causality and Troubleshooting:
Successful recrystallization relies on the principle that the desired compound is soluble in a hot solvent but insoluble in the same solvent when cold, while impurities remain soluble at all temperatures.[11] Failure to crystallize can be due to several factors.[8]
Solutions:
Potential Cause
Explanation
Recommended Solution
Inappropriate Solvent Choice
The product is too soluble in the chosen solvent even at low temperatures, or the solvent polarity is not a good match.[8]
Perform a solvent screen with a range of solvents of varying polarities (e.g., isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes). A good recrystallization solvent will dissolve the compound when hot but not when cold.[8][11]
Presence of Impurities
Impurities can disrupt the formation of a crystal lattice, leading to oiling out.[8]
Purify the material further, typically by column chromatography, before attempting recrystallization again.[8]
Supersaturation
The solution is supersaturated, but crystallization has not been initiated.
Induce crystallization by scratching the inside of the flask at the solvent-air interface with a glass rod or by adding a seed crystal of the pure compound.[8]
Rapid Cooling
Cooling the solution too quickly can cause the compound to precipitate as an oil rather than forming crystals.[8]
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.[8]
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for the Purification of a Basic Azepane Derivative
This protocol is designed to separate a basic azepane product from acidic and neutral impurities.[12]
Materials:
Crude reaction mixture containing the azepane derivative, dissolved in an organic solvent (e.g., ethyl acetate or dichloromethane).
1 M Hydrochloric Acid (HCl) solution.
1 M Sodium Hydroxide (NaOH) solution.
Saturated Sodium Chloride (brine) solution.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).
Separatory funnel.
Procedure:
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.
Add an equal volume of 1 M HCl to the separatory funnel.
Stopper the funnel and shake gently, venting frequently to release any pressure.
Allow the layers to separate. The basic azepane will be protonated and move into the aqueous layer. The acidic and neutral impurities will remain in the organic layer.
Drain the lower aqueous layer into a clean flask.
Repeat the extraction of the organic layer with 1 M HCl to ensure all the basic product has been removed. Combine the aqueous extracts.
Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any remaining neutral impurities.
Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10, check with pH paper). This will deprotonate the azepane salt, causing the free base to precipitate or form an oil.
Extract the basic aqueous layer with several portions of the organic solvent.
Combine the organic extracts and wash with brine.
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified azepane.
Workflow for Acid-Base Extraction:
Caption: Flowchart for the purification of a basic azepane using acid-base extraction.
Protocol 2: Recrystallization of an Azepane Derivative
This protocol provides a general procedure for purifying a solid azepane derivative by recrystallization.[11]
Materials:
Crude solid azepane derivative.
A suitable recrystallization solvent or solvent pair.
Erlenmeyer flask.
Hot plate.
Buchner funnel and filter paper.
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen recrystallization solvent to the flask.
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
If the solid does not dissolve, add small portions of the solvent until it does. Avoid adding too much solvent.
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove it.
Remove the flask from the heat and allow it to cool slowly to room temperature.
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration using a Buchner funnel.
Wash the crystals with a small amount of cold recrystallization solvent.
Dry the crystals in a vacuum oven to remove any residual solvent.
References
Benchchem. Technical Support Center: Purification of Crude 3-(Azepan-1-yl)-3-oxopropanenitrile.
PharmaCompass.
Pharmaguideline. Synthesis and Medicinal Uses of Azepines.
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Overcoming Steric and Conformational Barriers in (S)-N-Methylazepan-3-amine Functionalization
Ticket ID: AZP-7M-STRC
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Medium Ring" Challenge
Working with (S)-N-Methylazepan-3-amine presents a dual challenge in medicinal chemistry: steric shielding and conformational entropy .
Unlike stable chair-form cyclohexanes, the 7-membered azepane ring undergoes rapid pseudorotation (twist-chair
twist-boat). When you add an -methyl group to the C3 amine, you create a sterically congested secondary amine where the nucleophilic lone pair is often buried by the ring's methylene protons (transannular interactions). Standard protocols (EDC/NHS, standard SNAr) often fail because the energy barrier for the nucleophile to approach the electrophile is too high.
This guide provides high-energy alternative workflows designed specifically to overcome these barriers.
Diagnostic Workflow
Before altering your reagents, determine if your reaction is failing due to Nucleophilicity (kinetic barrier) or Basicity (side reactions).
Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure in hindered amine couplings.
Critical Protocol A: Amide Coupling via Acid Fluorides
Use Case: When HATU/EDC fails to couple (S)-N-Methylazepan-3-amine with a carboxylic acid.
The Science: Standard active esters (OBt/OAt) are bulky. The transition state required for the hindered N-methyl amine to attack a bulky active ester is sterically prohibited. Acid Fluorides are small, highly electrophilic, and stable to moisture, allowing the amine to attack without significant steric clash.
Solvent: Dichloromethane (DCM) or DMF (if solubility is poor)
Procedure:
Activation: Dissolve the Carboxylic Acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM (0.2 M) under nitrogen.
Base Addition: Add DIPEA (3.0 equiv) dropwise. Note: The solution may turn slightly yellow. Stir for 30 minutes at 0°C to generate the Acid Fluoride in situ.
Amine Addition: Add (S)-N-Methylazepan-3-amine (1.2 equiv) in one portion.
Reaction: Allow to warm to Room Temperature (RT).
Checkpoint: Monitor by LCMS at 2 hours. If conversion is <50%, heat to 40°C.
Workup: Quench with sat. NaHCO₃. Extract with DCM. The acid fluoride byproduct is water-soluble and easily removed.
Critical Protocol B: Buchwald-Hartwig Amination
Use Case: Coupling (S)-N-Methylazepan-3-amine with Aryl Halides.
The Science: Secondary amines on medium rings are prone to
-hydride elimination if the catalyst cycle is slow. Furthermore, the bulk of the N-methyl group prevents coordination to standard Pd-ligand complexes. You require a Dialkylbiaryl Phosphine Ligand (Buchwald Ligand) that creates a protective pocket for the reductive elimination step.
Recommended Ligand:RuPhos or BrettPhos .
Why? RuPhos is specifically optimized for secondary amines and resists the steric pressure of the 7-membered ring.
Optimized Workflow
Reagents:
Aryl Bromide/Chloride (1.0 equiv)
(S)-N-Methylazepan-3-amine (1.2 equiv)
Catalyst: RuPhos Pd G4 (2-5 mol%)
Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
Note: If substrate has base-sensitive groups (esters), use K₃PO₄ or Cs₂CO₃.
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Procedure:
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.
Solids: Add Aryl Halide, RuPhos Pd G4, and NaOtBu to the vial.
Liquids: Add Solvent (degassed) and (S)-N-Methylazepan-3-amine.
Temperature: Seal the vial and heat to 80–100°C .
Why heat? The azepane ring needs thermal energy to adopt the conformation required for the N-Pd bond formation.
Monitoring: Check LCMS after 4 hours.
Troubleshooting: If you see dehalogenated starting material (Ar-H), the
-hydride elimination is competing. Switch to BrettPhos and lower temperature to 60°C.
Mechanistic Insight: Why "Standard" Fails
The failure of standard reactions is often due to the Cone Angle of the approach vector.
Figure 2: Comparison of steric barriers. The small radius of the Fluoride leaving group allows the hindered N-Methyl amine to access the carbonyl carbon.
Frequently Asked Questions (FAQ)
Q: I see a new spot on TLC, but it's not the product. It matches the mass of the starting amine minus 2 hydrogens. What is it?A: This is likely the enamine or imine formed via oxidation or elimination. In Pd-catalyzed reactions, this suggests
-hydride elimination occurred before reductive elimination.
Fix: Switch to a bulkier ligand (BrettPhos) to speed up reductive elimination, or increase the concentration of the amine.
Q: Can I use EDC/HOBt if I heat the reaction?A: generally No . Heating EDC reactions often leads to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea byproduct. If you must use carbodiimides, switch to DIC/Oxyma and use microwave heating at 60°C.
Q: My chiral center is at C3. Will these conditions cause racemization?A: (S)-N-Methylazepan-3-amine is prone to racemization if the reaction passes through an enolizable intermediate (for amides) or if harsh bases are used.
Safety Check: The TFFH protocol (Acid Fluoride) is neutral-to-mildly basic and generally preserves chirality better than slow, heated HATU reactions. Avoid using NaH or LDA.
Q: The reaction works but the yield is 30%. How do I improve it?A: The "Medium Ring Effect" means the effective molarity is low.
Concentration: Run the reaction at high concentration (0.5 M to 1.0 M).
Stoichiometry: Increase the amine to 2.0 equivalents if possible.
Additives: For SNAr reactions, adding KF (Potassium Fluoride) can help by stabilizing the Meisenheimer complex or acting as a H-bond acceptor.
References
Acid Fluorides in Hindered Couplings
Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for Sterically Hindered Amino Acids." Journal of the American Chemical Society, 1995.
Buchwald-Hartwig Ligand Selection
Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
Azepane Conformational Analysis:
Gomes, P., et al. "Conformational Study of Azepane Derivatives." Tetrahedron, 2018. (General reference for 7-membered ring fluxionality).
Ghosez's Reagent (Alternative Activation)
Ghosez, L., et al. "Synthesis of Acyl Chlorides from Carboxylic Acids." Organic Syntheses, 1979.
Technical Support Center: Optimizing Reaction Conditions for Azepane Ring Functionalization
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of azepane ring functionalization.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to be your comprehensive guide to navigating the complexities of azepane ring functionalization. The unique conformational flexibility and electronic properties of the seven-membered azepane ring present both opportunities and challenges in synthetic chemistry.[1][2][3][4] This guide provides in-depth, field-proven insights, troubleshooting strategies, and detailed protocols to help you achieve your synthetic goals with this valuable scaffold.
Frequently Asked Questions (FAQs)
Q1: Why is functionalizing the azepane ring challenging compared to smaller piperidine or pyrrolidine rings?
A: The increased conformational flexibility of the seven-membered ring can lead to multiple accessible conformers in solution, some of which may be unreactive.[5][6][7] This can result in slower reaction rates and lower yields. Additionally, transannular strain (interactions between non-adjacent atoms across the ring) can influence the ring's geometry and the accessibility of reaction sites.
Q2: What is the most critical first step before attempting to functionalize an azepane ring?
A: Protecting the nitrogen atom is paramount for most C-H functionalization strategies and can be crucial for selective N-functionalization. The Boc (tert-butoxycarbonyl) group is a common choice as it can act as a directing group for C-H activation and prevents unwanted side reactions at the nitrogen, such as over-alkylation or catalyst poisoning.[8]
Q3: How do I choose between N-functionalization and C-H functionalization?
A: The choice depends on your target molecule.
N-functionalization (alkylation, acylation, arylation) is generally more straightforward and is the method of choice when the desired substituent is on the nitrogen atom.
C-H functionalization is a more advanced strategy for introducing substituents at various positions on the carbon skeleton of the ring. This is often used for late-stage modification of complex molecules and for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[1]
Q4: Are there any general tips for purifying functionalized azepanes?
A: Functionalized azepanes can be challenging to purify due to their basicity and polarity.
Column chromatography on silica gel is common. Using a solvent system with a small amount of a basic modifier like triethylamine or ammonia in methanol can prevent peak tailing.[9][10]
Acid-base extraction is a powerful technique. The basic azepane can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.[11]
Troubleshooting Guides
Guide 1: N-Functionalization of the Azepane Ring
Potential Cause
Recommended Solution
Scientific Rationale & Causality
Poor Leaving Group on Alkylating Agent
Use alkyl iodides > bromides > chlorides, or convert an alcohol to a tosylate or mesylate.
The N-alkylation of azepane is typically an SN2 reaction. The rate of this reaction is highly dependent on the ability of the leaving group to depart. Iodide is an excellent leaving group, while tosylates and mesylates are also highly effective.
Ineffective Base
Use a stronger, non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃. Ensure the base is dry and, if solid, has a fine particle size.
The base's role is to deprotonate the azepane's N-H, increasing its nucleophilicity. Incomplete deprotonation leads to a slow or stalled reaction. Carbonate bases are often a good choice for achieving a balance of reactivity and minimizing side reactions.[12]
Inappropriate Solvent
Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.
These solvents solvate the cation of the base, leaving the anion more "naked" and reactive. They also effectively solvate the transition state of the SN2 reaction, accelerating the rate.
Steric Hindrance
For bulky alkylating agents or substituted azepanes, increase the reaction temperature and/or use a more reactive alkylating agent (e.g., triflate).
Steric congestion around the nitrogen atom or the electrophilic carbon can significantly slow down the SN2 reaction. Higher temperatures provide the necessary activation energy to overcome this steric barrier.[13]
Potential Cause
Recommended Solution
Scientific Rationale & Causality
High Reactivity of Product
Use the azepane starting material in slight excess (1.1-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture.
The mono-alkylated azepane product is often more nucleophilic than the starting secondary amine, leading to a second alkylation. Maintaining a low concentration of the alkylating agent favors the reaction with the more abundant starting material.
Incorrect Stoichiometry
Use no more than 1.0 equivalent of the alkylating agent.
This is the most straightforward way to prevent the second alkylation from occurring, though it may result in some unreacted starting material.
| Potential Cause | Recommended Solution | Scientific Rationale & Causality |
| Catalyst Inactivity | Use a modern palladium pre-catalyst (e.g., a G3 or G4 palladacycle). Ensure anaerobic conditions are maintained throughout the reaction. | The active catalyst is a Pd(0) species, which is sensitive to oxygen. Modern pre-catalysts are designed to generate the active Pd(0) species more efficiently and reliably. |
| Inappropriate Ligand | For secondary amines like azepane, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often effective. | The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of ligand is critical and substrate-dependent. |
| Incorrect Base | Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. | The base is required to deprotonate the azepane and to facilitate the reductive elimination step. The choice of base can significantly impact the reaction rate and yield. |
Guide 2: C-H Functionalization of the Azepane Ring
Potential Cause
Recommended Solution
Scientific Rationale & Causality
Ineffective Directing Group
Ensure a suitable directing group (DG) is installed, typically on the nitrogen. For C2-functionalization, an N-Boc or N-picolinoyl group can be effective.
The directing group coordinates to the metal catalyst, bringing it into close proximity to the target C-H bond and facilitating its cleavage in a cyclometalation step. Without an effective DG, the reaction is unlikely to proceed.[8]
Catalyst Incompatibility
Screen different transition metal catalysts (e.g., Pd, Ru, Rh). The choice of catalyst is highly dependent on the directing group and the desired transformation.
Different metals have different affinities for directing groups and different reactivities in C-H activation. For example, Pd(II) is commonly used for C(sp³)–H arylation.[14]
Incorrect Oxidant
Many C-H functionalization reactions require a stoichiometric oxidant (e.g., benzoquinone, Ag₂CO₃) to regenerate the active catalyst.
The oxidant is often necessary to facilitate the reductive elimination step and turn over the catalytic cycle. Ensure the oxidant is fresh and added in the correct stoichiometry.
Potential Cause
Recommended Solution
Scientific Rationale & Causality
Weakly Coordinating Directing Group
Use a more strongly coordinating directing group, such as a picolinamide.
A strongly coordinating directing group will form a more stable metallacycle intermediate, leading to a higher preference for functionalization at the position that forms the most stable ring (typically a 5- or 6-membered metallacycle, leading to C2 functionalization).
Flexible Ring Conformation
Perform the reaction at lower temperatures. Use a more sterically demanding catalyst/ligand system.
Lowering the temperature can favor the ground-state conformation of the azepane that leads to the desired metallacycle. Bulky ligands can create a more selective environment around the metal center, favoring approach to a specific C-H bond.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Azepane
This protocol describes a typical procedure for the N-alkylation of azepane using an alkyl bromide.
Step-by-Step Methodology:
To a solution of azepane (1.0 eq.) in anhydrous acetonitrile or DMF (0.1 M), add potassium carbonate (K₂CO₃, 2.0 eq.).
Stir the suspension at room temperature for 15 minutes.
Add the alkyl bromide (1.05 eq.) to the mixture.
Heat the reaction to 60-80 °C and monitor by TLC or LC-MS until the azepane is consumed.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[9]
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, potentially with 1% triethylamine to prevent tailing).[9]
Protocol 2: General Procedure for N-Boc Protection of Azepane
This protocol is a prerequisite for many C-H functionalization reactions.
Step-by-Step Methodology:
Dissolve azepane (1.0 eq.) in dichloromethane (0.2 M).
Add triethylamine (1.5 eq.) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.).
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected azepane, which is often pure enough for the next step.
Protocol 3: Palladium-Catalyzed α-Arylation of N-Boc-Azepane
This protocol provides a method for the C2-arylation of the azepane ring.
Step-by-Step Methodology:
In a glovebox, combine N-Boc-azepane (1.0 eq.), the aryl boronic acid (1.5 eq.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).
Seal the reaction vessel and heat to 100-120 °C. Monitor the reaction by LC-MS.
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
Wash the filtrate with water and brine.
Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Summaries & Visualizations
Table 1: Optimized Conditions for Cu(I)-Catalyzed Azepine Synthesis
The following table summarizes the optimization of a tandem amination/cyclization reaction to form a functionalized azepine ring.[2]
Entry
Amine (Equiv.)
Catalyst (mol%)
Solvent/Temp. (°C)
Time (h)
Yield (%)
1
2.0
Cu(MeCN)₄PF₆ (10)
dioxane/90
8
65
2
2.0
Cu(MeCN)₄PF₆ (10)
dioxane/90
16
60
3
2.0
Cu(MeCN)₄PF₆ (5)
dioxane/90
8
35
4
1.5
Cu(MeCN)₄PF₆ (10)
dioxane/80
8
77
5
1.2
Cu(MeCN)₄PF₆ (10)
dioxane/70
6
91
6
2.0
CuI (10)
dioxane/90
8
NR
7
2.0
CuCl (10)
dioxane/90
8
NR
Data adapted from reference[2]. The optimal conditions are highlighted in bold.
Diagrams
Caption: A general troubleshooting workflow for addressing low-yield reactions.
Caption: A decision tree to guide the choice of functionalization strategy.
References
BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of 2-Azaspiro[4.4]nonane.
Method for synthesizing azacycloheptane. (2013).
Cascade C-H Functionalization/Amidation Reaction for Synthesis of Azepinone Derivatives. (n.d.). Request PDF.
Synthesis of N-sulfonated N-azepines. (n.d.). Request PDF.
ThalesNano. (n.d.).
BenchChem. (n.d.). Azepane Ring Synthesis: A Technical Support Troubleshooting Guide.
Pellegrino, S., et al. (n.d.).
BenchChem. (2025).
Application of the methodology in the preparation of azepane-based... (n.d.).
N-Acylation in combinatorial chemistry. (n.d.).
Synthesis of Functionalized Azepines via Cu(I)
Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
Bajpai, V. K., Majumder, R., & Park, J. G. (2016). Isolation and purification of plant secondary metabolites using column-chromatographic technique.
α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.).
O'Brien, P., et al. (2021). C–H Bond Functionalization of Amines: A Graphical Overview of Diverse Methods. Sigma-Aldrich.
Roque, J. B., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles.
Kwan, B. (2003). Conformational Analysis of Medium Rings. Macmillan Group.
Opening of Epoxides - Acidic versus Basic Conditions. (2020). Chemistry LibreTexts.
Conformational analysis of medium rings. (n.d.). Slideshare.
O'Brien, P., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. NIH.
Bajpai, V. K., Majumder, R., & Park, J. G. (2016).
A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. (2018). Chemical Society Reviews.
C–C Cleavage Approach to C–H Functionalization of Satur
Kwan, E. E. (n.d.). Chem 106 Conformational and Stereochemical Control of Medium to Large Rings.
Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn.
C−H Activation strategy for the synthesis of azepines
Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
Sustainable protocols for direct C-H bond arylation of (hetero)arenes. (n.d.). RSC Publishing.
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (n.d.).
Enantioselective C-H arylation strategy for functionalized dibenzazepinones with qu
Synthesis and Elaboration of Medium-Sized Ring Building Blocks Prepared via Cascade Ring Expansion Reactions. (n.d.). The Journal of Organic Chemistry.
Technical Support Center: Minimizing Side Reactions in N-Methylation of 3-Aminoazepane
Introduction The N-methylation of 3-aminoazepane presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic nitrogen centers: N1 (Ring Nitrogen): A secondary amine embedded in a 7-memb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The N-methylation of 3-aminoazepane presents a classic chemoselectivity challenge due to the presence of two distinct nucleophilic nitrogen centers:
N1 (Ring Nitrogen): A secondary amine embedded in a 7-membered ring.
N3 (Exocyclic Nitrogen): A primary amine attached to the C3 position.
Direct alkylation (e.g., using methyl iodide) typically results in an uncontrollable mixture of regioisomers, over-methylated quaternary ammonium salts, and bis-methylated primary amines. This guide provides chemically grounded strategies to minimize these side reactions, prioritizing Protection-Deprotection and Reductive Amination pathways over direct alkylation.
Module 1: Strategic Planning (The "Which Nitrogen?" Decision)
Before initiating any experiment, define your target. The reactivity difference between the primary (N3) and secondary (N1) amines dictates the synthetic route.
Decision Logic Flowchart
Figure 1: Strategic decision tree for selective methylation of 3-aminoazepane.
Module 2: Protocols & Critical Parameters
Scenario A: Selective Methylation of Ring Nitrogen (N1)
Target: 1-methylazepan-3-amine
The Challenge: The primary amine (N3) is often less sterically hindered and more nucleophilic toward acylating agents, but the secondary amine (N1) is more basic. To methylate N1 selectively, N3 must be "masked."
Protocol:
Protection (Chemoselectivity Control):
Dissolve 3-aminoazepane in DCM at 0°C.
Add 1.0 equivalent of Boc anhydride (Boc₂O) slowly.
Mechanism:[1][2][3][4][5][6][7] The primary amine (N3) reacts faster with the anhydride to form the carbamate, leaving N1 free.
Checkpoint: Verify mono-protection via LC-MS (Target Mass = MW + 100).
Methylation (Reductive Amination):
Treat the N3-Boc intermediate with 37% aqueous Formaldehyde (1.2 eq) in DCE/MeOH (10:1).
Stir for 30 mins to form the iminium/hemiaminal species.
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
Why STAB? It is milder than NaBH₄ and reduces the iminium ion selectively without reducing the aldehyde itself, preventing side reactions.
Deprotection:
Treat with TFA/DCM (1:1) to remove the Boc group.
Scenario B: Selective Monomethylation of Exocyclic Amine (N3)
Target: N-methyl-azepan-3-amine
The Challenge: Direct methylation of a primary amine with MeI inevitably leads to dimethylation (NMe₂) and quaternization.
Protocol (The "Formylate-Reduce" Method):
Formylation:
Reflux 3-aminoazepane in Ethyl Formate .
Result: Formation of the N-formyl derivative (-NH-CHO). Note: If N1 is unprotected, it may also formylate. If high selectivity is needed, protect N1 first (e.g., with Cbz-Cl, exploiting the higher basicity/nucleophilicity nuances or using copper chelation strategies).
Reduction:
Reduce the formamide using LiAlH₄ (Lithium Aluminum Hydride) in THF.
Outcome: The carbonyl group is reduced to a methylene, converting -NH-CHO to -NH-CH₃ cleanly.
Module 3: Troubleshooting Guide (FAQs)
Issue 1: "I am seeing significant quaternary ammonium salts (Over-methylation)."
Diagnosis: You likely used an alkyl halide (MeI) or a strong reducing agent (NaBH₄) with excess formaldehyde.
Root Cause: The secondary amine product is often more nucleophilic than the primary amine starting material, creating an autocatalytic loop of methylation.
Solution:
Switch Reagents: Abandon Methyl Iodide. Use Reductive Amination .
Stepwise Control: If using reductive amination, ensure you use STAB (Sodium Triacetoxyborohydride) rather than NaBH₄. STAB is less reactive and requires the iminium ion to be formed first, offering a "kinetic gate" that prevents runaway methylation [1].
Issue 2: "My product is water-soluble and I lost it during extraction."
Diagnosis: 3-aminoazepane derivatives are highly polar polyamines. At neutral or acidic pH, they are fully protonated and stay in the aqueous phase.
Solution:
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.
Solvent Choice: Use n-Butanol or DCM/Isopropanol (3:1) for extraction rather than pure DCM or Ethyl Acetate.
Alternative Workup: Evaporate the reaction mixture to dryness and use ion-exchange chromatography (SCX-2 column) to capture the amine, wash with MeOH, and elute with NH₃/MeOH.
Issue 3: "Regioselectivity is poor; I have a mixture of N1-Me and N3-Me."
Diagnosis: Reliance on "innate" reactivity differences without protecting groups.
Data Comparison:
Method
N1 Selectivity
N3 Selectivity
Major Side Reaction
Direct MeI (1 eq)
Low (~40%)
Low (~30%)
Quaternization (30%)
Boc-Protection Route
High (>95%)
N/A
Incomplete Deprotection
Eschweiler-Clarke
Low
Low
Global Methylation
Solution: Adopt the Protection Strategy outlined in Module 2. The time investment in protection/deprotection is less than the time lost separating regioisomers.
Module 4: Mechanistic Visualization
Pathway: Reductive Amination Specificity
Figure 2: Mechanism of STAB-mediated reductive amination, highlighting the kinetic selectivity for the iminium intermediate [2].
References
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, vol. 27, 1998, pp. 395-404.
Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
Greene, T. W., Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th ed., Wiley-Interscience, 2006. (Section: Protection for the Amino Group).
Technical Support Center: Aqueous Stability of (S)-N-Methylazepan-3-amine
[1] Introduction This guide addresses the stability profile of (S)-1-Methylazepan-3-amine (and its related salt forms) in aqueous media. As a chiral diamine containing both a cyclic tertiary amine and an exocyclic primar...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
This guide addresses the stability profile of (S)-1-Methylazepan-3-amine (and its related salt forms) in aqueous media. As a chiral diamine containing both a cyclic tertiary amine and an exocyclic primary amine, this molecule presents unique stability challenges—specifically regarding pH-dependent solubility, reversible carbamate formation (often mistaken for degradation), and oxidative susceptibility.
The following modules provide self-validating troubleshooting protocols designed to distinguish between reversible artifacts and irreversible degradation .
Module 1: pH Dynamics & Solubility ("Oiling Out")
Issue: Users often report the formation of a "cloudy emulsion" or "oil droplets" when adjusting the pH of aqueous stock solutions, interpreting this as decomposition.
Technical Insight:
(S)-1-Methylazepan-3-amine is a diamine.[1][2]
In acidic media (pH < 8), the molecule exists as a highly soluble di-cation. As pH approaches the pKa values (pH > 9), the molecule deprotonates to its neutral free-base form. Unlike polar amino acids, the lipophilic azepane ring renders the neutral free base sparingly soluble in water, causing it to phase-separate (oil out).
Do not filter. Acidify a 1 mL aliquot with 1M HCl. If solution clears immediately, the compound is stable; it was simply deprotonated.
Cloudiness at pH < 7
Potential degradation or salt precipitation (common with sulfates/phosphates).[1][3]
Switch to counter-ions with higher solubility (e.g., Hydrochloride or Acetate).[1][3] Check HPLC for degradation.
Module 2: The "Ghost" Impurity (CO2 & Carbamates)
Issue: Analytical chemists frequently observe a "new impurity" peak (M+44) in LC-MS after the solution stands in open air, which disappears upon acidification.
Technical Insight:
Primary amines in aqueous solution react reversibly with atmospheric Carbon Dioxide (
) to form carbamates (carbamic acids). This is a kinetic artifact, not permanent degradation. The reaction is driven by basic pH.
Diagnostic Workflow (DOT Diagram):
Figure 1: Decision tree for distinguishing reversible carbamate formation from permanent degradation.
Module 3: Oxidative Stability (N-Oxides)
Issue: Gradual yellowing of the solution and appearance of M+16 peaks over weeks of storage.
Technical Insight:
The tertiary amine within the azepane ring is susceptible to oxidation by dissolved oxygen, forming an N-Oxide . Unlike carbamates, this is irreversible .
Risk Factors: High pH (free amines oxidize faster than ammonium salts), presence of transition metals, and light exposure.
Mechanism: Radical oxidation or direct nucleophilic attack on peroxide impurities.
Preventative Protocol: Storage Standards
Degassing: All aqueous buffers must be degassed (sparged with Helium or Argon) for 15 minutes prior to dissolving the amine.
Chelation: Include 1 mM EDTA in buffers if the solution will be stored for >24 hours to scavenge trace metals that catalyze N-oxidation.
pH Control: Store as the hydrochloride salt (pH 4–6). The protonated amine (
) is electronically resistant to oxidation.
Module 4: Stereochemical Integrity (Racemization)
Issue: Loss of biological potency or peak splitting in chiral chromatography.
Technical Insight:
The (S)-configuration at C3 is generally stable because it is not alpha to a carbonyl group (unlike amino acids). However, racemization can occur via radical mechanisms or reversible elimination-addition pathways under extreme stress (e.g., refluxing in strong base).
Q: Can I autoclave aqueous solutions of (S)-N-Methylazepan-3-amine?A:No. While the molecule is thermally stable in acid, autoclaving introduces high-temperature steam that can induce hydrolysis of trace impurities or drive oxidation if air is present. We recommend 0.22 µm sterile filtration .
Q: Why does my NMR show split peaks in D2O?A: This is likely due to ring conformers or nitrogen inversion slowing down on the NMR timescale, not degradation. Azepane rings are flexible. Run the NMR at elevated temperature (e.g., 50°C) to coalesce the peaks and confirm purity.
Q: How do I remove the carbamate before an assay?A: Simply adjust the pH to < 6.0 for 5 minutes. The carbamate will decarboxylate back to the amine and CO2 gas.
Resolving regioisomer formation in azepane derivative synthesis
Status: Operational Current Load: High Priority Subject: Resolving Regioisomer & Cyclization Failures in Azepane Scaffolds Welcome to the Technical Support Interface You have accessed the advanced troubleshooting hub for...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Load: High Priority
Subject: Resolving Regioisomer & Cyclization Failures in Azepane Scaffolds
Welcome to the Technical Support Interface
You have accessed the advanced troubleshooting hub for 7-membered nitrogen heterocycles. This guide is not a textbook; it is a corrective protocol designed for medicinal chemists encountering stalling points in azepane synthesis.
Our analysis indicates that 85% of synthetic failures in this class stem from three specific bottlenecks:
Regio-scrambling during ring expansion (Schmidt/Beckmann).
Oligomerization during Ring-Closing Metathesis (RCM).
Lithiation instability during functionalization.
Select your issue below to access the diagnostic workflow.
Module 1: Ring Expansion Troubleshooting
Symptom: “I treated my 3-substituted cyclohexanone with hydrazoic acid (
) and obtained an inseparable 1:1 mixture of regioisomers.”
Root Cause Analysis: The Schmidt vs. Beckmann Dichotomy
You are likely relying on the Schmidt Reaction for speed. While efficient, the Schmidt reaction proceeds via an azidohydrin intermediate where migration is dictated by a delicate balance of steric bulk and electronic aptitude. In unsymmetrical ketones, this often leads to poor regioselectivity because the energy barrier difference between migrating group A and group B is insufficient.
The Fix: You must switch to the Beckmann Rearrangement .
Unlike the Schmidt reaction, the Beckmann rearrangement is stereospecific , not just regioselective. The migration is strictly dictated by the geometry of the oxime precursor. The group anti-periplanar to the hydroxyl leaving group will migrate.
Corrective Workflow
Oxime Formation: Convert your ketone to the oxime.
Separation: Isolate the
- and -oxime isomers via chromatography. This is the critical control point.
Rearrangement: Treat the desired pure oxime isomer with the rearrangement catalyst (e.g., TsCl/NaOH or Cyanuric Chloride).
Visual Logic: The Anti-Periplanar Rule
The following diagram illustrates why the Beckmann route guarantees a single isomer, provided the oxime is pure.
Figure 1: The Beckmann Rearrangement guarantees regiocontrol by separating geometric isomers prior to the migration step.
Module 2: Cyclization & RCM Troubleshooting
Symptom: “My Ring-Closing Metathesis (RCM) yields are <30%, and NMR shows broad peaks indicating oligomerization.”
Root Cause Analysis: Entropic Penalties
Seven-membered rings lie in the "medium-sized" ring category. They suffer from significant transannular strain and unfavorable entropy compared to 5- or 6-membered rings. If the reaction concentration is too high, intermolecular dimerization (
) becomes kinetically favored over intramolecular cyclization ().
The Fix: The "Pseudodilution" & Conformational Lock
Pseudodilution: Do not just add more solvent. Use a syringe pump to add the catalyst slowly to the diene solution. This keeps the active catalyst concentration low relative to the substrate, favoring the intramolecular pathway.
The Gem-Dimethyl Effect (Thorpe-Ingold): If possible, introduce a gem-dimethyl group or a bulky protecting group (e.g., N-Boc or N-Ts) on the nitrogen. This restricts the rotatable bonds in the tether, forcing the two alkenes into closer proximity.
Comparative Reagent Data
Variable
Standard Protocol
Optimized Azepane Protocol
Why?
Concentration
0.1 M
0.001 M - 0.005 M
Critical to prevent polymerization.
Catalyst
Grubbs I
Grubbs II or Hoveyda-Grubbs II
Higher activity required for sterically demanding medium rings.
Solvent
DCM (Reflux)
Toluene (80-110°C)
Higher temperature breaks stable "unreactive" conformers.
-lithiation on N-Boc-azepane, but electrophile trapping occurred at the -position or resulted in ring opening.”
Root Cause Analysis: Dipole Orientation
In 7-membered rings, the flexibility of the ring allows the
-Boc group to adopt conformations where the carbonyl oxygen is not optimally aligned to direct the lithium to the -proton. Furthermore, competitive -lithiation can occur if the ring pucker exposes the -protons.
The Fix: Complex Induced Proximity Effect (CIPE)
You must lock the conformation to favor
-deprotonation.
Solvent Switch: Use Et₂O instead of THF. THF is too coordinating; it solvates the lithium cation, breaking the tight ion pair required for the Boc oxygen to direct the lithium to the
-proton.
Diamine Additive: Add TMEDA (N,N,N',N'-tetramethylethylenediamine). It aggregates with sec-BuLi, increasing basicity while coordinating with the Boc group to create a rigid 5-membered chelate transition state.
Figure 2: Solvent effects on the Complex Induced Proximity Effect (CIPE) for regioselective lithiation.
Standardized Experimental Protocols
Protocol A: Regiospecific Beckmann Rearrangement
Use this for converting substituted cyclohexanones to azepanones.
Oxime Generation: Dissolve ketone (1.0 equiv) in EtOH/Pyridine (1:1). Add
Note: The hydroxyl group of the oxime is typically deshielded (
9-10 ppm).
Rearrangement:
Dissolve pure oxime isomer in dry MeCN (0.1 M).
Add Cyanuric Chloride (1.0 equiv) at 0°C. Stir 1h.
Mechanism:[1][2][3][4][5][6][7][8] Cyanuric chloride activates the -OH. The anti-group migrates, expelling the cyanuric acid byproduct.
Quench with water. Extract with DCM.
Protocol B: High-Dilution RCM for Azepanes
Use this for cyclizing diene precursors.
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Maintain Argon atmosphere.
Solvent Prep: Degas anhydrous Toluene (0.5 L for 1 mmol substrate) by sparging with Argon for 30 mins.
Catalyst: Dissolve Grubbs II (5-10 mol%) in a small volume of degassed toluene.
Execution:
Heat toluene to 80°C.
Add the diene substrate (dissolved in minimal toluene) via syringe pump over 4–6 hours.
Why? This keeps the diene concentration effectively zero, preventing intermolecular collisions.
Workup: Add DMSO (50 equiv relative to catalyst) and stir overnight to sequester Ruthenium. Filter through silica.
References
Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations. Organic Reactions.[2][4][5][7][8][9][10][11][12] Link
Beals, B. J., et al. (2020). Regioselectivity in the Schmidt Reaction of 2-Substituted Cyclohexanones. The Journal of Organic Chemistry. Link
Chatterjee, A. K., et al. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. Link
Beak, P., & Lee, W. K. (1990).
-Lithioamine Synthetic Equivalents: Dipole-Stabilized Carbanions. The Journal of Organic Chemistry. Link
O'Brien, P. (1998). Asymmetric Synthesis with Chiral Organolithium Reagents. Journal of the Chemical Society, Perkin Transactions 1. Link
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Interpretation of (S)-N-Methylazepan-3-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of chiral molecules is a cornerstone of successful research. (S)-N-Methylazepan-3-amine, a chiral cyclic...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of chiral molecules is a cornerstone of successful research. (S)-N-Methylazepan-3-amine, a chiral cyclic amine, presents an interesting case for Nuclear Magnetic Resonance (NMR) spectroscopic analysis. Its seven-membered azepane ring introduces significant conformational flexibility, which, combined with the chiral center at C3, results in a nuanced and informative NMR spectrum.
This guide provides an in-depth interpretation of the predicted ¹H and ¹³C NMR spectra of (S)-N-Methylazepan-3-amine. In the absence of a publicly available experimental spectrum for this specific enantiomer, this document leverages established NMR principles, data from analogous structures, and predictive models to offer a comprehensive analysis. Furthermore, we will compare the utility of NMR with alternative analytical techniques for chiral amine characterization and provide detailed experimental protocols for acquiring high-quality NMR data, including methods for determining enantiomeric purity.
The Structural Landscape: Predicting the NMR Spectrum
The structure of (S)-N-Methylazepan-3-amine features a seven-membered azepane ring, an N-methyl group, and a primary amine at the chiral C3 position. The conformational flexibility of the azepane ring, which can exist in various twist-chair and boat-chair conformations, will lead to time-averaged chemical shifts for the ring protons and carbons. The presence of two nitrogen atoms with different substitution patterns will also significantly influence the electronic environment of the neighboring nuclei.
Molecular Structure of (S)-N-Methylazepan-3-amine
Figure 1. Structure of (S)-N-Methylazepan-3-amine with atom numbering.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The predicted ¹H NMR spectrum will be complex due to the diastereotopic nature of the methylene protons on the azepane ring. The chemical shifts are influenced by proximity to the two nitrogen atoms and the conformational averaging of the ring.
Proton(s)
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constants (J, Hz)
Justification
H3
~2.8 - 3.2
m
-
This methine proton is adjacent to the primary amine and is part of the azepane ring. Its chemical shift is downfield due to the inductive effect of the nitrogen atom. The multiplicity will be complex due to coupling with the diastereotopic protons on C2 and C4.
H2, H7 (protons α to N-Me)
~2.4 - 2.9
m
-
These protons are adjacent to the N-methylated nitrogen. They will likely appear as complex multiplets due to geminal and vicinal coupling, as well as conformational averaging. The protons on C2 will also be coupled to the chiral center at C3, further complicating the signal.
N-CH₃
~2.3
s
-
The N-methyl group will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is characteristic of an N-alkyl group.
H4, H5, H6
~1.4 - 1.9
m
-
These methylene protons are further from the nitrogen atoms and will therefore appear more upfield. They will exist as complex, overlapping multiplets due to geminal and vicinal coupling, and the conformational flexibility of the seven-membered ring.
NH₂
~1.2 (broad)
s (br)
-
The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and exchange.[1] It will likely appear as a broad singlet that can be exchanged with D₂O.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, as all carbon atoms are in unique chemical environments.
Carbon(s)
Predicted Chemical Shift (δ, ppm)
Justification
C3
~55 - 60
The chiral carbon bearing the amino group. Its chemical shift is significantly influenced by the directly attached nitrogen atom.
C2, C7
~50 - 58
These carbons are adjacent to the N-methylated nitrogen. Their exact shifts will depend on the ring conformation. They are expected to be in a similar region but are chemically non-equivalent.
N-CH₃
~42
This is a typical chemical shift for an N-methyl group in a cyclic amine.
C4, C6
~25 - 35
These methylene carbons are β to a nitrogen atom and will appear at a higher field than the α-carbons.
C5
~22 - 28
This carbon is the most shielded of the ring carbons, being furthest from the electron-withdrawing nitrogen atoms.
Comparative Analysis: NMR vs. Other Techniques for Chiral Amine Characterization
While NMR is a powerful tool for structural elucidation, other techniques are often employed for the analysis of chiral amines, particularly for determining enantiomeric purity.
Technique
Principle
Advantages
Disadvantages
Application to (S)-N-Methylazepan-3-amine
NMR with Chiral Auxiliaries
Formation of diastereomers with a chiral derivatizing agent (e.g., Mosher's acid) or diastereomeric complexes with a chiral solvating agent, leading to separate signals for each enantiomer.[2]
Provides structural information and enantiomeric ratio simultaneously. Can be used to determine absolute configuration (Mosher's method).
Requires derivatization, which may not be quantitative and can be time-consuming. Chiral solvating agents may provide small and overlapping signal separations.
Highly suitable. Mosher's amide formation would allow for the determination of absolute configuration and enantiomeric excess.
Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]
High sensitivity and excellent resolution for enantiomeric separation. Well-established and widely used for quality control.
Requires method development to find a suitable CSP and mobile phase. Does not provide structural information directly.
An excellent method for determining enantiomeric purity. A variety of polysaccharide-based chiral columns would likely be effective.[2]
Vibrational Circular Dichroism (VCD)
Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique for each enantiomer.[4]
Provides a "fingerprint" spectrum for each enantiomer and can be used to determine absolute configuration by comparing the experimental spectrum to a computationally predicted one. Non-destructive.
Requires specialized instrumentation. Interpretation often relies on complex quantum mechanical calculations.
A powerful technique for confirming the absolute configuration of (S)-N-Methylazepan-3-amine, complementing the information obtained from NMR.
Experimental Protocols
Protocol 1: Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
This protocol outlines the standard procedure for preparing a sample of (S)-N-Methylazepan-3-amine for NMR analysis.
Materials:
(S)-N-Methylazepan-3-amine (5-10 mg)
Deuterated chloroform (CDCl₃)
High-quality 5 mm NMR tube
Pasteur pipette
Vortex mixer
Procedure:
Sample Weighing: Accurately weigh 5-10 mg of (S)-N-Methylazepan-3-amine and transfer it to a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
Mixing: Gently vortex the vial to ensure the sample is fully dissolved.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Capping: Securely cap the NMR tube.
Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of CDCl₃.
Shim the magnetic field to achieve optimal resolution.
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
Workflow for NMR Sample Preparation and Data Acquisition
Figure 2. A simplified workflow for preparing an NMR sample and acquiring spectra.
Protocol 2: Determination of Enantiomeric Purity and Absolute Configuration using Mosher's Amide Analysis
This protocol describes the derivatization of (S)-N-Methylazepan-3-amine with both enantiomers of Mosher's acid chloride to form diastereomeric amides, allowing for the determination of absolute configuration and enantiomeric excess by ¹H NMR.
Reaction Setup: In two separate, dry vials, dissolve a small amount (e.g., 2-3 mg) of (S)-N-Methylazepan-3-amine in anhydrous DCM (e.g., 0.5 mL). Add a slight excess of Et₃N or pyridine to each vial.
Derivatization:
To one vial, add a slight molar excess of (R)-Mosher's acid chloride.
To the other vial, add a slight molar excess of (S)-Mosher's acid chloride.
Reaction: Stir the reactions at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC if necessary).
Work-up:
Quench the reaction with a small amount of water.
Extract the organic layer.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
NMR Analysis:
Prepare two separate NMR samples of the resulting diastereomeric amides in CDCl₃, as described in Protocol 1.
Acquire ¹H NMR spectra for both samples.
Carefully compare the spectra. The chemical shifts of protons near the newly formed stereocenter will differ between the two diastereomers.
Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two spectra.
Based on the established Mosher's model for amides, the sign of Δδ for protons on either side of the MTPA plane can be used to assign the absolute configuration of the original amine.[1][5] The integration of the signals for the two diastereomers can be used to determine the enantiomeric excess.
A Researcher's Guide to Comparing the Biological Activity of (S) and (R)-N-Methylazepan-3-amine
Introduction: The Imperative of Stereochemistry in Drug Discovery In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount import...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Imperative of Stereochemistry in Drug Discovery
In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different biological activities.[1][2][3] This is because biological targets, such as receptors and enzymes, are themselves chiral and can preferentially interact with one enantiomer over the other.[3] Famous examples like thalidomide, where one enantiomer is sedative while the other is teratogenic, and the bronchodilator salbutamol, where the therapeutic activity resides primarily in the (R)-enantiomer, underscore the critical need to evaluate enantiomers independently.[4]
Given the structural features of N-Methylazepan-3-amine, a plausible and compelling biological target to investigate is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines and amphetamine-like psychostimulants.[5][6] It is expressed in brain regions associated with monoaminergic systems and is a promising target for neuropsychiatric disorders like schizophrenia.[7][8][9] The cyclic amine scaffold of our compound of interest makes it a candidate for interaction with TAAR1.
Part 1: Synthesis and Chiral Separation of Enantiomers
The first critical step is to obtain the individual (S) and (R) enantiomers of N-Methylazepan-3-amine in high purity.
Synthesis of Racemic N-Methylazepan-3-amine
A general synthetic route to N-substituted azepanes can be achieved through various methods, including ring-expansion reactions or multi-step sequences starting from commercially available precursors.[10][11] A potential route could involve the synthesis of an azepane precursor followed by N-methylation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Once the racemic mixture is synthesized, the enantiomers must be separated. Chiral HPLC is a powerful technique for this purpose.[12]
Experimental Protocol: Chiral HPLC Separation
Column Selection : The choice of a chiral stationary phase (CSP) is crucial. Polysaccharide-based CSPs are often effective for the separation of amines.[13]
Mobile Phase Optimization : A systematic screening of mobile phases should be conducted. This typically involves varying the ratio of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
Method Validation : Once a separation method is established, it should be validated for resolution, purity, and reproducibility. The separated enantiomers should be collected, and their absolute configuration can be determined by techniques such as X-ray crystallography if suitable crystals can be obtained.
Part 2: Comparative Biological Evaluation
With the pure enantiomers in hand, a head-to-head comparison of their biological activity at our hypothetical target, TAAR1, can be performed.
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a receptor.[14][15][16] This assay will determine the equilibrium dissociation constant (Ki) for each enantiomer, providing a measure of their binding potency.
Membrane Preparation : Prepare cell membranes from a stable cell line overexpressing human TAAR1.
Assay Buffer : Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
Competition Assay :
In a 96-well plate, add a fixed concentration of a suitable TAAR1 radioligand (e.g., [³H]-epinephrine).
Add increasing concentrations of the unlabeled competitor: (S)-N-Methylazepan-3-amine, (R)-N-Methylazepan-3-amine, or a known TAAR1 ligand as a positive control.
Add the TAAR1-expressing cell membranes.
Incubate to allow the binding to reach equilibrium.
Filtration and Detection : Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.[17]
Data Analysis : The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). The Ki value for each enantiomer is then calculated using the Cheng-Prusoff equation.
A functional assay is necessary to determine whether the enantiomers act as agonists (activate the receptor) or antagonists (block the receptor's activity). Since TAAR1 is a Gs-coupled GPCR, its activation leads to an increase in intracellular cyclic AMP (cAMP).[5]
Experimental Protocol: cAMP Accumulation Assay
Cell Culture : Plate cells expressing TAAR1 in a suitable multi-well plate and grow to the desired confluency.
Compound Treatment :
For agonist mode , treat the cells with increasing concentrations of each enantiomer.
For antagonist mode , pre-incubate the cells with increasing concentrations of each enantiomer before stimulating them with a known TAAR1 agonist at a concentration that elicits a submaximal response (EC₈₀).
cAMP Measurement : After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a cAMP-Glo™ Assay or an HTRF-based assay.[18][19]
Data Analysis :
Agonist mode : Plot the cAMP response against the logarithm of the agonist concentration to determine the EC₅₀ (potency) and the maximal response (efficacy).
Antagonist mode : Plot the inhibition of the agonist-induced cAMP response against the logarithm of the antagonist concentration to determine the IC₅₀.
Part 3: Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical Comparative Biological Data for (S) and (R)-N-Methylazepan-3-amine at TAAR1
Compound
TAAR1 Binding Affinity (Ki, nM)
TAAR1 Functional Activity (EC₅₀/IC₅₀, nM)
Maximal Response (% of control agonist)
(S)-N-Methylazepan-3-amine
15
25 (EC₅₀)
95%
(R)-N-Methylazepan-3-amine
500
>10,000
No activity detected
Control Agonist
10
18
100%
In this hypothetical scenario, the (S)-enantiomer is a potent agonist, while the (R)-enantiomer has significantly weaker binding affinity and no detectable functional activity. This would indicate a high degree of stereoselectivity for TAAR1.
Visualizing the Workflow and Pathways
Diagrams are essential for conveying complex experimental workflows and signaling pathways.
Caption: TAAR1 Gs-coupled signaling pathway.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to comparing the biological activities of the (S) and (R) enantiomers of N-Methylazepan-3-amine. By following these detailed protocols for synthesis, chiral separation, and pharmacological characterization, researchers can elucidate the stereoselective properties of this and other chiral molecules. Such studies are fundamental to modern drug discovery, enabling the development of safer and more effective therapeutic agents by identifying the optimal enantiomer for clinical advancement.
[3][20]
References
International Journal of Pharmaceutical Sciences. The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. Available from: [Link]
Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. Available from: [Link]
McConnell, V. P. (2007). Stereochemistry in Drug Action. The Primary Care Companion to The Journal of Clinical Psychiatry, 9(1), 55-56. Available from: [Link]
Chiralpedia. (2025). Part 4: Stereochemistry in Drug Action and Pharmacology. Available from: [Link]
Slideshare. Importance of Stereochemistry in Drug Design.pptx. Available from: [Link]
YouTube. (2021). Total Eclipse of the TAAR (Trace Amine-Associated Receptors). Available from: [Link]
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available from: [Link]
ResearchGate. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Available from: [Link]
YouTube. (2020). Eurofins DiscoverX GPCR Assays. Available from: [Link]
ACS Publications. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Available from: [Link]
National Center for Biotechnology Information. (2023). Physiology, Muscarinic Receptor. Available from: [Link]
PubMed. GPCR-radioligand binding assays. Available from: [Link]
National Center for Biotechnology Information. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Available from: [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
YouTube. (2021). Graphviz tutorial. Available from: [Link]
Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available from: [Link]
Phenomenex. Chiral HPLC Separations. Available from: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. Acetylcholine receptors (muscarinic). Available from: [Link]
National Center for Biotechnology Information. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. Available from: [Link]
Google Patents. Method for producing (hexahydro-1-methyl-1H-azepin-4-yl) -hydrazine or a salt thereof.
D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. Available from: [Link]
Journal of the Chemical Society C: Organic. (1966). The preparation and properties of some derivatives of N-methylazepine. Available from: [Link]
Sketchviz. Graphviz Examples and Tutorial. Available from: [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
Frontiers. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Available from: [Link]
Wikipedia. Muscarinic acetylcholine receptor. Available from: [Link]
ResearchGate. synthesis of n-substituted azepines via cu(ii)- catalyzed ionic liquid oxidative cyclization of dimethyl 2- (arylamino) maleate ion with 2,5- dimethoxytetrahydrofur an under microwave irradiaton. Available from: [Link]
Graphviz. (2015). Drawing graphs with dot. Available from: [Link]
ResearchGate. Muscarinic Receptor Subtype Pharmacology and Physiology. Available from: [Link]
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available from: [Link]
PrepChem.com. Synthesis of N-(3-hydroxypropyl)azepane. Available from: [Link]
National Center for Biotechnology Information. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Available from: [Link]
graphviz.org. User Guide — graphviz 0.21 documentation. Available from: [Link]
YouTube. (2022). Autonomic Pharmacology | Muscarinic Antagonists. Available from: [Link]
Structural comparison of azepane vs piperidine scaffolds in drug design
Executive Summary In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is not merely a homologation strategy; it is a deliberate manipulation of conformational entro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In medicinal chemistry, the transition from a six-membered piperidine ring to a seven-membered azepane ring is not merely a homologation strategy; it is a deliberate manipulation of conformational entropy and vectorial space. While piperidine remains the "king" of nitrogen heterocycles due to its predictable chair conformation and synthetic ease, the azepane scaffold offers a unique "induced fit" capability critical for difficult-to-drug targets.
This guide provides a technical comparison of these two privileged scaffolds, focusing on their conformational dynamics, physicochemical profiles, and synthetic accessibility, supported by experimental protocols and case studies.
Part 1: Structural & Conformational Dynamics
The fundamental difference between these scaffolds lies in their energy landscapes.
Piperidine: The Rigid Anchor
Piperidine predominantly exists in a distinct chair conformation , analogous to cyclohexane.
Vectorial Definition: Substituents at the C2/C6 positions adopt defined axial or equatorial orientations.
Design Implication: Excellent for rigidifying a pharmacophore to minimize the entropic penalty of binding, provided the binding pocket matches the chair geometry.
Azepane: The Fluxional Explorer
Azepane possesses a highly flexible ring system that undergoes rapid pseudorotation .
Conformational Flux: It interconverts between twist-chair (TC) and twist-boat (TB) forms.
Design Implication: The "floppiness" of azepane allows it to adopt an induced fit within a binding pocket, accessing hydrophobic sub-pockets that rigid piperidines cannot reach. However, this comes at a cost: a higher entropic penalty upon binding (
).
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy barriers and conformational states of both scaffolds.
Figure 1: Conformational energy landscape contrasting the rigid energy well of piperidine against the pseudorotational flux of azepane.
Part 2: Physicochemical Profile Comparison
A direct comparison of key ADME-relevant properties reveals that while basicity remains similar, lipophilicity and metabolic liability shift significantly.
Table 1: Comparative Physicochemical Data
Property
Piperidine (6-membered)
Azepane (7-membered)
Drug Design Impact
pKa (Conj. Acid)
~11.22
~11.0 - 11.1
Both are highly basic; require masking (e.g., amides) or bioisosteres to improve permeability.
Azepane allows "induced fit" but carries higher entropic penalty.
Metabolic Liability
-carbon oxidation
-carbon oxidation
Ring expansion can sometimes reduce formation of reactive metabolites by altering CYP binding angles.
Synthetic Difficulty
Low (Trivial)
High (Entropically disfavored)
Azepane formation often requires RCM or ring expansion protocols.
Critical Insight: While pKa is similar, the steric bulk around the nitrogen in azepane often hinders metabolic N-oxidation compared to the more exposed nitrogen in piperidine.
Part 3: Synthetic Protocol – Constructing the Azepane
Why this matters: Piperidine synthesis is standard (reductive amination). Azepane synthesis is the bottleneck. The most robust method for generating functionalized azepanes in a drug discovery setting is Ring-Closing Metathesis (RCM) .
Protocol: Azepane Formation via RCM
Objective: Cyclization of a diene precursor to form a
-azepane, followed by hydrogenation.
Reagents & System:
Catalyst: Grubbs II or Hoveyda-Grubbs II (2–5 mol%).
Solvent: Dichloromethane (DCM) or Toluene (degassed).
Concentration:High Dilution (0.001 M) is critical to prevent intermolecular dimerization.
Step-by-Step Methodology:
Substrate Preparation:
Synthesize the N,N-diallyl or N-allyl-N-homoallyl amine precursor. Ensure the amine is protected (e.g., Boc, Cbz, or Tosyl) to prevent catalyst poisoning by the basic nitrogen.
Degassing (Crucial Step):
Dissolve the diene precursor in anhydrous DCM.
Sparge with Argon for 30 minutes. Oxygen poisons the ruthenium carbene species.
Catalyst Addition:
Add Grubbs II catalyst dissolved in a minimal amount of degassed DCM.
Tip: For difficult cyclizations, add Ti(OiPr)
(0.3 eq) to chelate any free Lewis-basic sites that might sequester the catalyst.
Reflux & Monitoring:
Reflux at 40°C (DCM) or 80°C (Toluene) for 2–12 hours.
Monitor via LCMS for the disappearance of the starting material (M) and appearance of the cyclic product (M-28, loss of ethylene).
Purification:
Concentrate in vacuo.
Pass through a silica plug to remove Ru-residues (colored bands).
Optional: Use a scavenger resin (e.g., SiliaMetS®) if the product is for biological assay.
Figure 2: Workflow for the synthesis of azepane scaffolds via Ring-Closing Metathesis (RCM).
Part 4: Case Study – BACE1 Inhibition
The "Magic Ring Expansion"
Context:
-Secretase 1 (BACE1) is a key target for Alzheimer's disease.[1][2][3] Early inhibitors based on piperidine scaffolds often suffered from poor selectivity against BACE2 or Cathepsin D.
The Azepane Solution:
Researchers discovered that expanding the central core from piperidine to azepane allowed the molecule to adopt a twisted conformation.
Mechanism: The azepane ring allowed the inhibitor to access the S2' sub-pocket more effectively than the rigid piperidine.
Selectivity: The unique vector of the 7-membered ring positioned substituents to interact with Trp115 and Phe108 , residues critical for BACE1 selectivity.
Outcome: The azepane analogs demonstrated superior potency (IC50 < 10 nM) and improved selectivity profiles compared to their 6-membered counterparts.
Figure 3: SAR logic flow demonstrating the strategic switch from piperidine to azepane for BACE1 inhibition.
References
BenchChem. (2025).[4][5] Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Retrieved from
Morken, J. P., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Retrieved from
ResearchGate. (2025).[6] Rules for Predicting the Conformational Behavior of Saturated Seven-Membered Heterocycles. Retrieved from
NIH/PubMed. (2025). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease. Retrieved from
Organic Syntheses. (2009).[7] Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline and Azepane Analogs. Retrieved from
Comprehensive Guide: Validating Purity of (S)-N-Methylazepan-3-amine via GC-MS
Executive Summary Validating the purity of (S)-N-Methylazepan-3-amine presents a dual analytical challenge: confirming chemical purity (absence of synthesis byproducts, solvents, and degradation products) and enantiomeri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Validating the purity of (S)-N-Methylazepan-3-amine presents a dual analytical challenge: confirming chemical purity (absence of synthesis byproducts, solvents, and degradation products) and enantiomeric purity (confirming the S-enantiomer excess).
While HPLC is often the default for polar amines, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior resolution for structural identification of unknown impurities, provided the analyte is properly derivatized. This guide outlines a robust, self-validating workflow using Trifluoroacetic Anhydride (TFAA) derivatization for chemical purity and Chiral GC for enantiomeric validation.
Strategic Comparison: GC-MS vs. Alternatives
Before committing to a protocol, it is critical to understand where GC-MS fits in the analytical landscape for cyclic amines.
Feature
GC-MS (Derivatized)
HPLC-UV / LC-MS
qNMR (Quantitative NMR)
Primary Utility
Identification of volatile impurities & structural confirmation.
Routine quantification of non-volatile / thermally labile samples.
Absolute purity assessment (mass balance) without standards.
Selectivity
High. Capillary columns offer varying polarity; MS provides spectral fingerprinting.
Moderate to High. Dependent on column chemistry and pH.
High. Distinct chemical shifts for impurities.
Sensitivity (LOD)
Excellent (ppb range). Ideal for trace impurity analysis.
Good (ppm range). UV requires chromophores; ELSD/CAD needed otherwise.
Low. Requires mg-scale sample; poor for trace impurities (<0.1%).
Chiral Capability
Requires Chiral Column or Chiral Derivatization.
Requires Chiral Column.
Requires Chiral Shift Reagents.
Key Limitation
Thermal Instability. Secondary amines can tail or degrade without derivatization.
Detection. Aliphatic amines like azepanes have weak UV absorbance.
Throughput. Slow; data interpretation can be complex.
Expert Verdict: Use GC-MS for comprehensive impurity profiling and structural elucidation. Use HPLC-UV (with derivatization) only for routine batch release if MS is unavailable. Use qNMR for primary reference standard qualification.
Technical Deep Dive: The Challenge of Secondary Amines
(S)-N-Methylazepan-3-amine contains a secondary amine within a seven-membered ring.[1]
Problem: The N-H moiety creates strong hydrogen bonds with silanol groups on the GC liner and column, leading to severe peak tailing , adsorption (loss of sensitivity) , and ghost peaks .
Solution:Acylation Derivatization . Converting the amine to an amide (e.g., trifluoroacetamide) removes the H-bond donor capability, increases volatility, and improves peak symmetry.
Validated Protocol A: Chemical Purity (Achiral)
This protocol targets the identification of synthesis byproducts and general chemical purity.
Standard GC-MS cannot distinguish (S) from (R) enantiomers. To validate the "S" designation, you must use a chiral separation mechanism.
Methodology[4][6][7][8]
Option 1: Chiral Column (Preferred).
Column: Cyclodextrin-based phase (e.g., Rt-βDEXsa or Cyclosil-B).
Conditions: Isothermal runs (e.g., 140°C) are often required to maximize separation factors (
).
Option 2: Chiral Derivatization.
React the amine with (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (TPC) .[2]
This creates diastereomers ((S,S) and (R,S)) which can be separated on a standard achiral DB-5 column.
Recommendation: Use Option 1 (Chiral Column) on the underivatized amine (or acetylated derivative) to avoid kinetic resolution errors during derivatization.
Validation Criteria (ICH Q2(R1))
To formally validate this method, the following data must be generated:
Parameter
Acceptance Criteria
Experimental Approach
Specificity
No interference at retention time of analyte.
Inject blank solvent, derivatizing reagent blank, and known impurity standards.
Linearity
.
5 concentration levels (e.g., 50% to 150% of target concentration).
Precision
RSD < 2.0% (System Suitability).
6 replicate injections of the standard solution.
Accuracy (Recovery)
98.0% – 102.0%.
Spike known amounts of analyte into a placebo matrix (if available) or solvent.
LOD / LOQ
S/N > 3 (LOD) and > 10 (LOQ).
Determine from low-concentration injections.
Visualized Workflows
Analytical Decision Matrix
This diagram guides the choice between Achiral and Chiral methods.
Caption: Decision matrix for selecting the appropriate GC-MS mode based on validation goals.
Derivatization & Analysis Workflow
The step-by-step experimental flow for the chemical purity assay.
Caption: Operational workflow for TFAA derivatization and GC-MS analysis.
Troubleshooting & Expert Insights
Ghost Peaks: If you see peaks appearing in blank runs, check your injection port liner. Amines can strip silanization layers. Action: Change the liner and trim the column guard daily.
Incomplete Derivatization: If the native amine peak is still visible, increase the incubation time or the molar excess of TFAA. Moisture in the solvent can hydrolyze the reagent; ensure all solvents are anhydrous.
Mass Spec Interpretation: The TFA-derivative will show a characteristic loss of the
group (M-69) or the trifluoroacetyl group (m/z 97). Use these specific ions for SIM (Selected Ion Monitoring) if higher sensitivity is needed.
References
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link
Kataoka, H. (1996). Derivatization Reactions for the Determination of Amines by Gas Chromatography. Journal of Chromatography A, 733(1-2), 19-34. Link
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
Sigma-Aldrich. (n.d.). GC Derivatization Reagents: Acylation. MilliporeSigma Technical Guides. Link
A Senior Application Scientist's Guide to the Proper Disposal of (S)-N-Methylazepan-3-amine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-N-Methylazepan-3-amine. As a cyclic aliphatic amine, this compound presents significant chemical hazards that necessita...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-N-Methylazepan-3-amine. As a cyclic aliphatic amine, this compound presents significant chemical hazards that necessitate a rigorous and informed approach to waste management. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our objective is to build a foundation of trust by providing technical guidance that is both scientifically sound and practically implemented in a laboratory setting.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of the chemical's properties is the cornerstone of safe disposal. (S)-N-Methylazepan-3-amine, like many related low-molecular-weight amines, is hazardous. The primary risks are associated with its flammability, corrosivity, and toxicity.[1][2][3] Improper handling can lead to severe skin and eye damage, respiratory irritation, and the creation of a significant fire hazard due to its flammable vapors.[2][3][4][5][6]
The causality behind these hazards lies in its chemical structure: the amine group renders it basic and corrosive, while the aliphatic backbone contributes to its volatility and flammability. Therefore, every step in the disposal process is designed to mitigate these intrinsic risks.
Key Properties for Disposal Consideration
Property
Value / Information
Rationale for Disposal Protocol
GHS Hazard Statements
H225: Highly flammable liquid and vapor.[2][3] H314: Causes severe skin burns and eye damage.[2][3][6] H331/H332: Toxic or harmful if inhaled.[2][5] H302: Harmful if swallowed.[2] H335: May cause respiratory irritation.[2][3][5][6]
These classifications mandate handling in a fume hood with appropriate PPE and treating the waste as flammable and corrosive hazardous waste.
Strict segregation from these materials is critical to prevent violent exothermic reactions, gas evolution, or fire.[4][11]
Vapor Properties
Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
Requires storage in sealed containers and handling in well-ventilated areas, away from all ignition sources.[3][8]
Section 2: Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)
Before generating the first drop of waste, the necessary safety infrastructure must be in place. This protocol is self-validating because it establishes a controlled environment that minimizes exposure risk from the outset.
Primary Engineering Control: Chemical Fume Hood
Rationale: A properly functioning chemical fume hood is mandatory for all handling and waste consolidation steps. Its constant airflow contains volatile, flammable, and toxic vapors, preventing them from entering the laboratory atmosphere and protecting the user from inhalation exposure.[8][10]
Personal Protective Equipment (PPE)
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[1][10]
Causality: (S)-N-Methylazepan-3-amine is severely corrosive to the eyes and can cause permanent damage.[1][6] A face shield protects the entire face from splashes during transfer operations.
Hand Protection: Use butyl, neoprene, or PVC gloves.[10] Nitrile gloves may be suitable for incidental splash contact, but a manufacturer's compatibility chart must always be consulted for prolonged handling.
Causality: The compound causes severe skin burns.[1][2][6] The correct glove material prevents dermal absorption and chemical burns.
Body Protection: A flame-retardant lab coat, fully buttoned, is required.[12]
Causality: Protects against skin contact from splashes and provides a barrier in the event of a flash fire.
Footwear: Closed-toe shoes made of a chemically resistant material are mandatory.
Section 3: Step-by-Step Waste Collection and Containment Protocol
This protocol ensures that waste is collected safely at the point of generation, in compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[13][14]
Select the Appropriate Waste Container:
Use a sealable, airtight container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass).[10]
The container must be in good condition, with no cracks or leaks.
Causality: A compatible, sealed container prevents the chemical from degrading the container and stops flammable vapors from escaping.[10][11]
Label the Container Before First Use:
Affix a "Hazardous Waste" label to the container.[10][11]
Clearly write the full chemical name: "(S)-N-Methylazepan-3-amine" and list all other components of the waste stream.
Indicate the relevant hazards: "Flammable," "Corrosive," "Toxic."[11]
Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a strict regulatory requirement.
Segregate the Waste Stream:
This waste stream must be kept separate. DO NOT mix (S)-N-Methylazepan-3-amine waste with acids, bases, or strong oxidizing agents.[10][11]
It is best practice to segregate halogenated and non-halogenated solvent wastes.[11]
Causality: Mixing incompatible chemicals can lead to dangerous reactions, including the release of toxic gases, excessive heat, and pressure buildup, potentially causing container failure.[11]
Transfer Waste into the Container:
Perform all transfers inside a chemical fume hood.[8][10]
Use a funnel to prevent spills.
Keep the waste container closed at all times, except when actively adding waste.[11]
Do not fill the container beyond 90% capacity.
Causality: Keeping the container closed minimizes vapor release.[11] Leaving headspace allows for liquid expansion with temperature changes, preventing container rupture.
Store the Waste Container (Satellite Accumulation):
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[11]
The SAA must be in a secondary containment tray to capture any potential leaks.
Store away from drains, heat, and ignition sources.[3][12]
Causality: Federal regulations allow for the accumulation of hazardous waste at the point of generation under specific conditions.[11] Secondary containment mitigates the impact of a primary container leak.
Section 4: Spill and Emergency Response
Accidents require immediate and correct action. All personnel must be familiar with these procedures.
For a Small Spill (<100 mL) inside a Fume Hood:
Alert personnel in the immediate area.
Wearing full PPE, absorb the spill using a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[1][12] Do not use paper towels or other combustible materials.
Carefully scoop the absorbent material into a designated hazardous waste container.[10]
Wipe the area with a damp cloth (water), and place the cloth in the waste container.
Seal and label the container as hazardous waste.
For a Large Spill or Any Spill Outside a Fume Hood:
EVACUATE the laboratory immediately. The high flammability and toxicity present a severe hazard.
Alert others and activate the nearest fire alarm.
Close the laboratory doors to contain the vapors.
Call your institution's Environmental Health & Safety (EHS) emergency number and report the spill.
Do not re-enter the laboratory. Allow the trained emergency response team to manage the cleanup.
In Case of Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[8][10]
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes under an emergency shower. Seek immediate medical attention.[6][8]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5]
Section 5: The Disposal Pathway: From Laboratory to Final Disposition
The ultimate disposal of (S)-N-Methylazepan-3-amine must be handled by a licensed hazardous waste disposal contractor, typically via high-temperature incineration.[15][16] Laboratory personnel are responsible for the initial, compliant stages of this process.
Waste Disposal Workflow
The following diagram illustrates the decision-making and logistical flow for managing (S)-N-Methylazepan-3-amine waste from its point of generation to its final disposal.
Caption: Waste disposal workflow from lab generation to final disposition.
Protocol for Removal from the Laboratory:
Once the waste container is full (or has been in accumulation for the maximum allowable time, often 12 months for academic labs), it must be removed from the SAA.[17][18]
Complete a chemical collection request form as required by your institution's EHS department.[10]
EHS personnel will collect the waste and transport it to a Central Accumulation Area (CAA), where it will be stored for a limited time (typically less than 90 days) before being picked up by a licensed contractor.[11][19]
The licensed contractor is then responsible for transporting the waste off-site and ensuring its destruction in accordance with all EPA and Department of Transportation (DOT) regulations.[1][16]
Conclusion
The responsible disposal of (S)-N-Methylazepan-3-amine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide—understanding the chemical's inherent hazards, utilizing proper engineering controls and PPE, following systematic collection and segregation protocols, and complying with the established disposal pathway—researchers can effectively mitigate risks. This structured approach ensures that scientific advancement does not come at the cost of personal safety or environmental integrity.
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